Epinastine Hydrochloride I
Description
Historical Trajectory of Epinastine (B1215162) Hydrochloride Discovery and Initial Scientific Inquiry
Epinastine hydrochloride was discovered and developed by the German pharmaceutical company Boehringer Ingelheim in 1975. santen.comsanten.com The initial patent for epinastine was granted in 1980, with the compound coming into medical use in 1994. wikipedia.org The primary motivation behind its development was the search for new tetracyclic guanidine (B92328) derivatives with potent H1-antihistaminic properties. wikipedia.org
Early scientific inquiry focused on characterizing its fundamental pharmacological profile. Researchers established that epinastine hydrochloride acts as a selective histamine (B1213489) H1 receptor antagonist. mims.comcymitquimica.com This mechanism involves blocking the action of histamine, a key mediator in allergic reactions, thereby preventing symptoms like itching and redness. cymitquimica.com Furthermore, initial studies revealed that epinastine also inhibits the release of histamine and other chemical messengers from mast cells, a crucial component of the allergic cascade. santen.comsanten.comnih.gov A significant finding from early research was its limited ability to cross the blood-brain barrier, which explains its non-sedative nature compared to older antihistamines. hanyang.ac.krechemi.com
Academic and Industrial Significance of Epinastine Hydrochloride as a Chemical Entity
The academic and industrial significance of epinastine hydrochloride stems from its distinct chemical structure and multifaceted pharmacological actions.
From an academic standpoint, epinastine serves as a valuable molecular probe for studying the intricacies of the histamine H1 receptor and the broader mechanisms of allergic inflammation. Its selectivity for the H1 receptor, coupled with its mast cell-stabilizing properties, allows researchers to dissect the roles of these components in various allergic models. drugbank.comnih.gov
Industrially, epinastine hydrochloride has been successfully commercialized as an active pharmaceutical ingredient (API) for treating allergic conditions. patsnap.comgoogle.com Its primary application is in the management of allergic conjunctivitis, available in the form of ophthalmic solutions. nih.govnih.gov The development of various synthetic routes for epinastine hydrochloride has also been a significant focus of industrial research, aiming for more efficient, cost-effective, and environmentally friendly production processes. hanyang.ac.krresearchgate.net Recent innovations include the development of novel formulations, such as an eyelid cream, to improve patient compliance and drug delivery. santen.com
Current Research Landscape and Knowledge Gaps Pertaining to Epinastine Hydrochloride
The current research landscape for epinastine hydrochloride continues to evolve. Ongoing studies are exploring new therapeutic applications and refining existing formulations. For instance, recent clinical trials have investigated the efficacy and safety of epinastine hydrochloride eye drops in specific patient populations, such as those with seasonal allergic conjunctivitis in China. clinicaltrials.gov There is also research into novel drug delivery systems, like drug-releasing contact lenses, to provide sustained and localized administration for ocular allergies. plos.org
Despite decades of research, certain knowledge gaps remain. While the primary mechanism of action is well-understood, the full spectrum of its interactions with other receptors, such as α1, α2, and 5-HT2 receptors, warrants further investigation. mims.comdrugbank.comrxlist.com The long-term effects of its use and its potential applications in other inflammatory conditions beyond allergies are areas that could benefit from more extensive research. ehb.bedntb.gov.ua Furthermore, a deeper understanding of its pharmacokinetic and pharmacodynamic profiles in diverse populations, including pediatric and geriatric patients, is an ongoing area of study. nih.gov
Scope and Methodological Approach of This Research Outline on Epinastine Hydrochloride
This research outline provides a focused examination of the chemical compound epinastine hydrochloride. The scope is strictly limited to its historical development, its significance as a chemical entity in academia and industry, and the current state of research, including identified knowledge gaps. The methodological approach involves a comprehensive review of peer-reviewed scientific literature, patents, and official drug information sources. The information presented is based on established research findings and aims to provide a scientifically accurate and authoritative overview of the compound.
Chemical and Physical Properties of Epinastine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C16H16ClN3 | nih.govebi.ac.uk |
| Molecular Weight | 285.78 g/mol | cymitquimica.comebi.ac.uk |
| Appearance | White to off-white crystalline powder | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
| CAS Number | 108929-04-0 | nih.govdrugbank.comsigmaaldrich.com |
| InChI Key | VKXSGUIOOQPGAF-UHFFFAOYSA-N | cymitquimica.comdrugbank.comsigmaaldrich.com |
Key Pharmacokinetic Parameters of Epinastine
| Parameter | Value | Source |
| Absorption | Minimal systemic absorption after topical application | mims.com |
| Protein Binding | 64% | mims.comdrugbank.com |
| Metabolism | <10% is metabolized | mims.comdrugbank.com |
| Elimination Half-Life | Approximately 12 hours | mims.comdrugbank.com |
| Excretion | Mainly via urine as unchanged drug | mims.com |
Structure
3D Structure
Properties
CAS No. |
141342-71-4 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[[2-(diaminomethylideneamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H15N3O2/c16-15(17)18-13-8-4-2-6-11(13)9-10-5-1-3-7-12(10)14(19)20/h1-8H,9H2,(H,19,20)(H4,16,17,18) |
InChI Key |
CGAXOGYNLISPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N=C(N)N)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Process Development for Epinastine Hydrochloride I
Original and Evolution of Epinastine (B1215162) Hydrochloride I Total Synthesis Methodologies
The initial synthesis of Epinastine Hydrochloride, as documented in Japanese Patent JP4346988, involved a multi-step process. This route utilized 6-chloromethyl-6,11-dihydro-dibenzo[b,e]azatropylidene as a key intermediate and required high-pressure palladium-catalyzed hydrogenation in acidic conditions, which presented safety and equipment corrosion challenges. The final isolation step's reliance on dimethylformamide (DMF) also posed issues with solvent removal.
Subsequent research has led to significant improvements. One notable advancement involves the use of 6-cyano-6,11-dihydro-dibenzo[b,e]azepine, which undergoes hydrogenation and subsequent cyclization with cyanogen (B1215507) bromide. This method offers a more streamlined approach. Another improved route avoids hazardous materials like phosgene (B1210022) and sodium cyanide by first synthesizing a phthalimidomethyl derivative, followed by the removal of the phthalyl group. researchgate.net
More recent synthetic strategies have focused on improving safety and reducing costs. One such method starts with the inexpensive and readily available 2-aminobenzophenone (B122507). google.com This approach avoids the use of flammable and expensive reagents like lithium aluminum hydride and the highly toxic sodium cyanide. google.com
Precursor Chemistry and Key Intermediates in Epinastine Hydrochloride I Production Pathways
The synthesis of Epinastine Hydrochloride relies on several key precursors and intermediates. A central intermediate in many synthetic pathways is 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine (also referred to as 6-Aminomethyl-5,6-dihydromorphanthridine). google.comcphi-online.com This compound is typically cyclized with cyanogen bromide to form the final epinastine structure. google.com
The production of this key aminomethyl intermediate has been a major focus of process improvement. Original syntheses often started from 6-chloromethyl-6,11-dihydro-dibenzo[b,e]azepine . researchgate.netgoogle.com One route involved the reaction of this chloro-intermediate with a protected amino group, such as N-fluorenylmethyloxycarbonyl (Fmoc) amine, followed by reduction and deprotection. google.compatsnap.com
Alternative precursors have been explored to create more efficient and safer industrial processes. For instance, 2-aminobenzophenone can be used as a starting material, which is converted through several steps, including reduction and acylation, to form an N-(2-benzylphenyl)-2-chloroacetamide intermediate. google.comsmolecule.com This is then cyclized and further modified to produce the core structure. google.com Another approach begins with phthalic anhydride (B1165640) and aniline, which react to form a series of intermediates leading to the dibenzo[b,e]azepine skeleton. google.com
A summary of key precursors and intermediates is provided in the table below.
| Precursor/Intermediate Name | Role in Synthesis | Reference |
| 2-Aminobenzophenone | Starting material for a cost-effective route. | google.comsmolecule.com |
| 2-Benzylaniline | Intermediate formed from 2-aminobenzophenone. | google.combeilstein-journals.org |
| 6-Chloromethyl-6,11-dihydro-dibenzo[b,e]azepine | Key intermediate, often used as a starting point for amination. | researchgate.netgoogle.com |
| 6-Cyano-6,11-dihydro-dibenzo[b,e]azepine | Precursor to the aminomethyl intermediate via reduction. | |
| 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine | The final key intermediate before cyclization to epinastine. | google.comcphi-online.com |
| Dehydroepinastine | Intermediate in a concise two-step synthesis. | researchgate.net |
| N-(2-benzylphenyl)-2-chloroacetamide | Intermediate in a route starting from 2-aminobenzophenone. | google.com |
| 6-(azidomethyl)-11H-dibenzo[b,e]azepine | Intermediate in a route that avoids sodium cyanide. | google.com |
| Phthalic anhydride | Starting material in an alternative synthetic pathway. | google.com |
Stereoselective Synthesis and Chiral Resolution Techniques for this compound
Although often used as a racemate, the (S)-enantiomer of epinastine is the more pharmacologically active form. beilstein-journals.orgnih.gov This has driven the development of stereoselective synthetic methods and chiral resolution techniques.
A significant approach to enantioselective synthesis involves the asymmetric reduction of a prochiral cyclic imine intermediate using asymmetric transfer hydrogenation (ATH). beilstein-journals.orgnih.govbeilstein-journals.org This key step introduces chirality into the molecule early in the synthetic sequence. Ruthenium complexes with chiral ligands, such as those based on N-tosyl-1,2-diamines, have been successfully employed as catalysts for this transformation. beilstein-journals.orgnih.govbeilstein-journals.orguw.edu.pl The choice of solvent has been shown to significantly impact both the chemical yield and the enantiomeric excess (ee) of the desired product. beilstein-journals.orgnih.govbeilstein-journals.org For example, using dichloromethane (B109758) as a solvent can lead to high chemical yields and stereoselectivity. nih.gov
Once an enantiomerically enriched amine is obtained, it can be carried forward to synthesize the final (S)-(+)-epinastine. beilstein-journals.orgbeilstein-journals.org This typically involves deprotection of an amine function followed by condensation with cyanogen bromide. beilstein-journals.orgbeilstein-journals.org
For separating the enantiomers from a racemic mixture, chiral resolution is employed. wikipedia.org This can be achieved through the formation of diastereomeric salts by reacting the racemic epinastine with a chiral resolving agent, such as (+)- or (-)-di-p-toluoyltartaric acid. beilstein-journals.orgwikipedia.org The resulting diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org
Furthermore, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. wvu.edutandfonline.com A validated HPLC method using a Chiralcel® OD-R column has been developed for the separation and determination of epinastine hydrochloride enantiomers. tandfonline.com
| Technique | Description | Key Reagents/Conditions | Reference |
| Asymmetric Transfer Hydrogenation (ATH) | Asymmetric reduction of a prochiral imine to create a chiral amine intermediate. | Chiral ruthenium catalysts (e.g., with TsDPEN ligand), formic acid/triethylamine (B128534) as hydrogen source. | beilstein-journals.orgnih.govbeilstein-journals.orguw.edu.pl |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | (+)- or (−)-di-p-toluoyltartaric acid. | beilstein-journals.orgwikipedia.org |
| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Chiralcel® OD-R column. | tandfonline.com |
Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
In line with the principles of green chemistry, recent synthetic developments for Epinastine Hydrochloride have focused on using less hazardous reagents and more environmentally benign conditions. A significant improvement has been the move away from toxic and explosive substances like phosgene, sodium cyanide, and lithium aluminum hydride. researchgate.netgoogle.com
Catalytic methods play a crucial role in these greener approaches. One prominent example is the use of Raney nickel as a catalyst for hydrogenation. This is a more cost-effective and less hazardous alternative to the palladium catalysts used in earlier syntheses. A one-pot synthesis utilizing Raney nickel under mild conditions for the reduction of 6-cyano-6,11-dihydro-dibenzo[b,e]azepine to the key aminomethyl intermediate has been reported with high yields.
The choice of solvents is another key aspect of green chemistry. Newer methods prioritize the use of water and less toxic organic solvents like ethyl acetate (B1210297) and methanol (B129727), replacing more hazardous solvents such as dimethylformamide (DMF) and halogenated solvents. For example, a crystallization technique using water has been developed to isolate a high-melting polymorph of epinastine, minimizing organic waste.
The development of a synthesis starting from 2-aminobenzophenone is another step towards a greener process, as it utilizes cheaper, readily available raw materials and avoids highly reactive and toxic reagents. google.comgoogle.com Similarly, a two-step synthesis starting from 6-(chloromethyl)-11H-dibenzo[b,e]azepine and using cyanamide (B42294) is a more atom-economical and safer route. researchgate.net
Process Optimization and Scale-Up Considerations for this compound at Research Scale
Optimizing the synthesis of Epinastine Hydrochloride for research-scale production involves maximizing yield, ensuring high purity, and simplifying the process. slideshare.net Key considerations include the selection of starting materials, reaction conditions, and purification methods.
One optimization strategy involves the use of a fluorenylmethyloxycarbonyl (Fmoc) protecting group for an amine, which streamlines the synthesis from 6-chloromethyl-11-dihydro-dibenzo[b,e]azatropylidene. google.com This method allows for high yields in the alkylation step and results in a high-purity product after cyclization and salt formation.
Temperature control is another critical parameter for optimization. For instance, in the synthesis of epinastine derivatives, maintaining specific temperature gradients can prevent epimerization and improve stereochemical outcomes. smolecule.com
For the final purification, crystallization techniques have been optimized to improve efficiency and reduce costs. A solvent-free recrystallization method has been developed that involves dissolving the epinastine base in water with HCl, extracting impurities with butyl acetate, and then inducing crystallization by adjusting the pH. This eliminates the need for energy-intensive drying and reduces residual solvent concerns.
The choice of reagents and their stoichiometry is also crucial. In the cyclization step with cyanogen bromide, adjusting the molar ratio of the reactants can significantly impact the yield and purity of the final product. google.com
Novel Synthetic Routes and Derivative Chemistry of this compound Analogues
Research into Epinastine has extended to the synthesis of novel analogues and derivatives to explore their chemical properties and potential applications. The synthetic pathways developed for epinastine can often be adapted to create these new compounds. beilstein-journals.org
One area of focus has been the synthesis of halogenated derivatives. For example, 7-Bromo Epinastine has been synthesized through the bromination of the epinastine core structure. This reaction typically involves electrophilic aromatic substitution using bromine in a suitable solvent. The bromine atom can then serve as a handle for further chemical modifications through substitution reactions.
The synthesis of hydroxylated derivatives, such as 13b-Hydroxy-1-one Epinastine , has also been explored. smolecule.com The introduction of a hydroxyl group can significantly alter the molecule's properties. The synthesis of such derivatives often requires careful control of reaction conditions to achieve the desired stereochemistry. smolecule.com
The development of novel synthetic routes can also facilitate the creation of new analogues. For instance, the Kulinkovich reaction has been used to synthesize constrained analogues of related neurotransmitters, a strategy that could potentially be applied to create novel epinastine-like structures. acs.org The synthetic strategies developed for epinastine, particularly those involving asymmetric synthesis, provide a foundation for producing other variously substituted tetracyclic compounds. beilstein-journals.orgbeilstein-journals.org
Molecular and Cellular Mechanisms of Action of Epinastine Hydrochloride I
Ligand-Receptor Binding Kinetics and Affinity Profiling of Epinastine (B1215162) Hydrochloride I
Characterization of Primary Molecular Targets of Epinastine Hydrochloride I
The principal molecular target of epinastine is the histamine (B1213489) H1 receptor. portico.org Studies have demonstrated that epinastine exhibits a high binding affinity for this receptor, competitively displacing ³H-mepyramine binding with a Ki value of 7.8 nM and an IC50 of 9.8 nM. portico.org This affinity is notably higher than that of other potent antihistamines like terfenadine (B1681261) and astemizole (B1665302). fda.gov The potent antihistaminic activity at the H1 receptor has been confirmed in functional assays, where it effectively antagonized histamine-induced contractions in isolated guinea pig tissues. portico.orgfda.gov
Identification of Off-Target Interactions of this compound at the Molecular Level
Beyond its primary target, epinastine hydrochloride interacts with other receptors, which influences its pharmacological profile. It displays a significantly lower affinity for the histamine H2 receptor, approximately 400 times less than its affinity for the H1 receptor. hpra.iehpra.ie Epinastine also possesses a notable affinity for α1-adrenergic, α2-adrenergic, and 5-HT2 receptors. fda.govhpra.iehpra.ie In contrast, its affinity for cholinergic, dopaminergic, and various other receptor sites is low. hpra.iehpra.ie This selective binding profile, particularly its low affinity for receptors that mediate sedation, is consistent with its classification as a non-sedating antihistamine. hpra.iehpra.ie Some studies also indicate a binding affinity for the 5-hydroxytryptamine7 (5-HT7) receptor, which may contribute to its modulatory effects on cholinergic contractions. nih.gov
| Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|
| Histamine H1 | Ki = 7.8 nM, IC50 = 9.8 nM | portico.org |
| Histamine H2 | 400 times lower than H1 affinity | hpra.iehpra.ie |
| α1-Adrenergic | Affinity noted | fda.govhpra.iehpra.ie |
| α2-Adrenergic | Affinity noted | fda.govhpra.iehpra.ie |
| 5-HT2 | Affinity noted | fda.govhpra.iehpra.ie |
| 5-HT7 | Binding affinity noted | nih.gov |
| Cholinergic | Low affinity | hpra.iehpra.ie |
| Dopaminergic | Low affinity | hpra.iehpra.ie |
Signal Transduction Pathway Modulation by this compound
Epinastine's effects extend beyond simple receptor blockade to the modulation of complex intracellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling Influenced by this compound
Histamine H1 receptors are a type of G-protein coupled receptor (GPCR) that can exist in both an active and an inactive state, even without an agonist present. tandfonline.comresearchgate.net Epinastine functions as an inverse agonist at the H1 receptor. tandfonline.comresearchgate.net This means that in addition to blocking the action of histamine, it also binds to and stabilizes the inactive conformation of the H1 receptor. researchgate.net This action shifts the equilibrium away from the active state, reducing the basal, agonist-independent activity of the receptor. tandfonline.comresearchgate.net This inverse agonism is considered a key component of its anti-allergic mechanism, as it more effectively suppresses the signaling that leads to allergic symptoms. tandfonline.comresearchgate.net The inverse agonistic activity of epinastine has been reported to be more potent than that of some other antihistamines. tandfonline.com
Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Affected by this compound
Epinastine has been shown to influence key intracellular signaling cascades involved in inflammation. The constitutional activity of the H1 receptor can mediate the activation of the nuclear factor kappa B (NF-κB) transcription factor. scielo.br As an inverse agonist, epinastine can inhibit this H1 receptor-mediated NF-κB activation. scielo.br NF-κB is a critical regulator of genes involved in immune and inflammatory responses. nih.govgoogle.com By inhibiting its activation, epinastine can downregulate the expression of pro-inflammatory cytokines and adhesion molecules. scielo.br There is also evidence suggesting that epinastine may modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is another crucial pathway in the regulation of cellular processes including inflammation. researchgate.netlarvol.com
Enzymatic Inhibition and Activation Kinetics of this compound
The interaction of epinastine with metabolic enzymes is an important aspect of its pharmacological profile. In vitro studies using human liver microsomes have investigated epinastine's potential to inhibit various cytochrome P450 (CYP) enzymes. nih.gov These studies revealed that epinastine does not affect the activity of CYP1A2, CYP2C8/9, or CYP2E1. nih.gov It was found to be a weak inhibitor of CYP2D6. nih.gov Notably, unlike some other second-generation antihistamines, epinastine did not inhibit CYP3A4 activity at concentrations up to 100 microM. nih.gov Furthermore, epinastine itself is only poorly metabolized by CYP enzymes, with CYP3A4, CYP2D6, and to a lesser extent, CYP2B6 being the isoforms responsible for its limited metabolism. nih.gov This low level of metabolism and minimal impact on major CYP enzymes suggests a low potential for drug-drug interactions mediated by this system. nih.gov
Ion Channel and Transporter Modulation by this compound
Epinastine is also effective in inhibiting calcium ion (Ca2+) movement. It has been shown to inhibit Ca2+ uptake into lung mast cells in sensitized guinea pigs and to block the release of Ca2+ from intracellular stores in rat peritoneal mast cells. selleckchem.com
In addition to ion channels, epinastine interacts with several cellular transporters. The renal elimination of epinastine is primarily accomplished through active tubular secretion, a process mediated by transporters. drugbank.comfda.gov Specific studies using human embryonic kidney (HEK293) cells have identified its inhibitory effects on key transporters. medchemexpress.com Epinastine was found to inhibit the multidrug and toxin extrusion protein 1 (MATE1) and MATE2K, as well as the organic cation transporter 2 (OCT2). medchemexpress.com This interaction with transporters is significant for its pharmacokinetics and distribution.
| Transporter | Cell Line | IC50 Value | Assay Description | Reference |
|---|---|---|---|---|
| Human MATE1 | HEK293 | 1.1 μM | Inhibition of MATE1-mediated ASP+ uptake after 1.5 mins. | medchemexpress.com |
| Human MATE2K | HEK293 | 29.8 μM | Inhibition of MATE2K-mediated ASP+ uptake after 1.5 mins. | medchemexpress.com |
| Human OCT2 | HEK293 | 4.3 μM | Inhibition of OCT2-mediated ASP+ uptake after 3 mins. | medchemexpress.com |
This table summarizes the inhibitory concentration (IC50) of epinastine on specific human transporters expressed in HEK293 cells. Data derived from fluorescence-based uptake assays. medchemexpress.com
Gene Expression and Epigenetic Regulation by this compound
Epinastine Hydrochloride demonstrates significant modulatory effects on gene expression, particularly in the context of the immune response. In vitro studies using human peripheral blood CD4+ T cells have shown that epinastine can suppress the production and messenger RNA (mRNA) expression of several cytokines. karger.comnih.gov Specifically, concentrations of 15.0 ng/ml or higher significantly suppressed the mRNA expression for Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Interleukin-13 (IL-13) that were previously increased by IL-4 stimulation. karger.com
This regulation of gene expression is mediated through its interference with key signaling pathways. Epinastine at concentrations over 20.0 ng/ml suppresses the activation of nuclear factor-kappaB (NF-κB) and the phosphorylation of Signal Transducers and Activators of Transcription 6 (STAT6). karger.comnih.gov Both NF-κB and STAT6 are critical transcription factors that regulate the expression of inflammatory genes. Furthermore, epinastine has been found to inhibit the release of IL-8 from eosinophils through a post-transcriptional mechanism. researchgate.net
Conversely, epinastine can also restore the expression of certain genes. The ability of CD4+ T cells to produce interferon-gamma (IFN-γ), which is typically decreased by IL-4, was dramatically restored by treatment with epinastine at concentrations above 15.0 ng/ml. karger.comnih.gov
While epinastine clearly modulates gene expression through signaling and post-transcriptional events, direct research into its role in epigenetic regulation, such as DNA methylation or histone modification, is not extensively documented in the available literature. frontiersin.orgmdpi.com Epigenetic mechanisms are crucial for regulating gene expression, but specific studies detailing how epinastine might utilize these pathways are limited. nih.govnews-medical.net
| Molecular Target | Effective Epinastine Concentration | Observed Effect | Reference |
|---|---|---|---|
| IL-5, IL-6, IL-13 (Production) | > 20.0 ng/ml | Significant suppression | karger.comnih.gov |
| IL-5, IL-6, IL-13 (mRNA Expression) | ≥ 15.0 ng/ml | Significant suppression | karger.com |
| Interferon-γ (Production) | > 15.0 ng/ml | Dramatic restoration | karger.comnih.gov |
| NF-κB Activation | > 20.0 ng/ml | Suppression | karger.comnih.gov |
| STAT6 Phosphorylation | > 20.0 ng/ml | Suppression | karger.comnih.gov |
This table outlines the research findings on how Epinastine Hydrochloride modulates the expression and activity of key immune system molecules. karger.comnih.gov
Cellular Uptake, Efflux, and Subcellular Localization of this compound
The therapeutic action of Epinastine Hydrochloride is dependent on its ability to enter cells, resist efflux mechanisms, and localize to specific subcellular compartments.
Cellular Uptake: Epinastine has been shown to inhibit the uptake of Ca2+ into lung mast cells. selleckchem.com Its interaction with transporters like OCT2, MATE1, and MATE2K also implies it can modulate the uptake of other substances. medchemexpress.com After oral administration, epinastine is rapidly absorbed into the blood, with an absolute bioavailability of about 40%. drugbank.commdpi.com
Efflux: Epinastine is a substrate for efflux transporters, which influences its distribution. Its low penetration of the blood-brain barrier is a key characteristic, preventing central nervous system side effects. drugbank.comfda.gov This is partly due to its cationic charge at physiological pH and its interaction with efflux transport systems at the barrier. drugbank.comnih.gov The primary route of elimination from the body is renal excretion of the unchanged drug, which largely occurs via active tubular secretion, an efflux-driven process. drugbank.comfda.gov
Subcellular Localization: Epinastine's primary site of action is the cell membrane, where it antagonizes H1-receptors. drugbank.com Preclinical studies have revealed that epinastine binds to melanin (B1238610), leading to its accumulation in pigmented ocular tissues in rabbits and monkeys. hpra.ie This binding is considered moderate and reversible. hpra.ie There is also some evidence to suggest potential cytosolic interactions, as one study proposed that epinastine may inhibit the NADPH oxidase system by obstructing components within the cytosol. cncb.ac.cn
Functional Genomics and Proteomics Approaches to Elucidate this compound Mechanisms
Functional genomics and proteomics are powerful tools for uncovering the comprehensive mechanisms of drug action. While large-scale, dedicated "omics" studies on epinastine are not widely reported, existing research employs functional assays that align with the principles of these fields.
Functional Genomics: Studies have utilized genomic approaches to understand epinastine's effects on gene expression. For instance, the analysis of mRNA expression levels for cytokines like IL-5, IL-6, and IL-13 in response to epinastine provides direct insight into its impact on gene regulation. karger.com These studies help to functionally connect the drug's presence to specific transcriptional outcomes in immune cells.
Functional Proteomics: The identification of epinastine's protein targets, such as the H1, H2, α1, α2, and 5-HT2 receptors, is a fundamental aspect of proteomics. drugbank.comfda.gov Receptor binding assays, which determine the affinity of epinastine for these proteins, are a form of targeted proteomics. selleckchem.com Furthermore, investigations into its effects on the phosphorylation state of proteins like STAT6 fall under the umbrella of functional proteomics, as they analyze changes in protein activity. karger.comnih.gov While comprehensive proteomic profiling to identify novel protein interaction networks for epinastine is not yet prevalent, the existing functional data provides a solid foundation. vwr.com Mass spectrometry has been employed in pharmacokinetic studies to quantify epinastine and its metabolites in plasma, a tool that is also central to modern proteomics research. nih.gov
Pharmacological Characterization of Epinastine Hydrochloride I in Pre Clinical and in Vitro Systems
Pharmacokinetics of Epinastine (B1215162) Hydrochloride I in Non-Human Biological Systems and Models
Absorption Mechanisms and Permeability Studies of Epinastine Hydrochloride I (in vitro, ex vivo)
Epinastine hydrochloride demonstrates poor permeability across the blood-brain barrier, a characteristic attributed to its hydrophilicity and cationic charge at physiological pH. mdpi.comresearchgate.net This property classifies it as a second-generation antihistamine, as it does not readily diffuse into the central nervous system. mdpi.comresearchgate.netnih.gov Studies have indicated that due to its polarity, epinastine's penetration into the central nervous system is minimal. nih.govnih.gov
In rat models, orally administered epinastine is rapidly absorbed. nih.govjst.go.jp However, observations of a minor secondary peak in plasma concentration-time profiles suggest a delayed absorption of a portion of the drug, which is thought to be caused by a reduction in gastric motility induced by epinastine itself. nih.gov Enterohepatic circulation as a cause for this secondary peak has been ruled out in studies with bile duct-ligated rats. nih.govjst.go.jp
In vitro permeability is a key factor in drug absorption. The table below outlines the predicted permeability of Epinastine based on computational models.
| Permeability Parameter | Prediction | Confidence |
| Human Intestinal Absorption | + | 0.9923 |
| Caco-2 Permeable | + | 0.5766 |
| Blood Brain Barrier | + | 0.9787 |
Data sourced from DrugBank Online. drugbank.com
Distribution Patterns and Tissue Disposition of this compound in Animal Models
Following administration, epinastine hydrochloride distributes extensively into body tissues. In animal models, the volume of distribution has been measured at 417 liters, which suggests significant tissue uptake. hpra.iehpra.iesahpra.org.za Plasma protein binding is moderate, at approximately 64%. hpra.iehpra.iesahpra.org.zaapotex.com
Preclinical studies in rabbits and monkeys have shown that epinastine binds to melanin (B1238610) and accumulates in pigmented ocular tissues. hpra.iehpra.iesahpra.org.za In vitro data further support this, indicating a moderate and reversible binding to melanin. hpra.iehpra.iesahpra.org.za
When applied topically to the eyelid of rabbits as a cream, epinastine gradually permeates the eyelid tissue. researchgate.netnih.gov High concentrations are initially found in the outermost layer, and the drug then diffuses deeper, reaching the conjunctival layer within 8 to 24 hours. researchgate.net This suggests that the eyelid can serve as a reservoir for sustained release of the drug to adjacent ocular tissues. researchgate.netnih.gov
Studies in lactating rats have demonstrated that epinastine is excreted into breast milk. hpra.iefda.govrxlist.comfda.report
Metabolic Pathways and Biotransformation Enzymes of this compound (in vitro, non-human liver microsomes)
Epinastine hydrochloride undergoes limited metabolism. hpra.iehpra.iemims.com In studies using human liver microsomes, epinastine was found to be poorly metabolized, especially when compared to other antihistamines like terfenadine (B1681261). nih.gov The metabolic clearance of epinastine was significantly lower than that of terfenadine. nih.gov
The primary cytochrome P450 (CYP) isoforms responsible for the metabolism of epinastine have been identified through studies with microsomes expressing recombinant CYP species. These are primarily CYP3A4 and CYP2D6, with a minor contribution from CYP2B6. nih.govfda.gov The main metabolite identified in human liver microsomes is 1-OH-epinastine. fda.gov
Unlike terfenadine, which is a strong inhibitor of CYP3A4, epinastine shows no significant inhibitory effect on this enzyme. nih.gov Both epinastine and terfenadine weakly inhibit CYP2D6, but have no considerable effect on CYP1A2, CYP2C8/9, or CYP2E1. nih.gov
| Enzyme / Pathway | Role in Epinastine Metabolism |
| CYP3A4 | Major metabolizing enzyme nih.govfda.gov |
| CYP2D6 | Major metabolizing enzyme nih.govfda.gov |
| CYP2B6 | Minor metabolizing enzyme nih.govfda.gov |
| CYP1A2 | No significant effect nih.gov |
| CYP2C8/9 | No significant effect nih.gov |
| CYP2E1 | No significant effect nih.gov |
Excretion Routes and Clearance Mechanisms of this compound and Metabolites in Animal Models
The primary route of excretion for epinastine is renal, with the majority of the drug being eliminated unchanged. hpra.iehpra.iefda.reportnih.gov Renal elimination occurs mainly through active tubular secretion. hpra.iehpra.iesahpra.org.zanih.gov
In rats, after intravenous administration, a significant portion of the dose is recovered in the urine. apotex.comfda.report Fecal excretion also plays a role. apotex.comfda.report Following oral administration in rats, the bioavailability is approximately 40-41%. nih.govjst.go.jp
Biliary excretion of epinastine in rats is relatively low, accounting for about 15.5% of the dose. nih.govjst.go.jp The amount of conjugated metabolites in the bile is extremely low. nih.govjst.go.jp
The total systemic clearance of epinastine is approximately 56 L/hr, and the terminal plasma elimination half-life is about 12 hours. apotex.comfda.reportmims.com
Pharmacodynamics of this compound at the Molecular and Cellular Level
Receptor Occupancy and Efficacy Studies of this compound in Isolated Tissues and Cell Lines
Epinastine hydrochloride is a direct and selective histamine (B1213489) H1-receptor antagonist. hpra.iesahpra.org.zaaristopharma.comdrugs.com It demonstrates a high binding affinity for the H1-receptor, with an IC50 of 9.8 nM and a Ki of 7.8 nM in rat brain membrane preparations. fda.govportico.org Its affinity for the H1-receptor is significantly higher than for the H2-receptor, with a 400-fold lower affinity for the latter. hpra.iesahpra.org.za
In addition to its high affinity for H1-receptors, epinastine also shows some affinity for α1-, α2-, and 5-HT2 receptors. hpra.iesahpra.org.zamims.comdrugs.com However, it has a low affinity for cholinergic, dopaminergic, and various other receptor sites. nih.govhpra.iesahpra.org.za
In vitro functional assays using isolated guinea pig ileum demonstrated the potent antihistaminic activity of epinastine, where it antagonized histamine-induced contractions with an EC50 value of 2.6 ng/ml. portico.org Its potency in this assay was found to be superior to that of astemizole (B1665302) and terfenadine. portico.org
Epinastine also exhibits mast cell stabilizing properties by inhibiting the release of histamine and other inflammatory mediators from mast cells. nih.govaristopharma.comdrugs.comselleckchem.commedchemexpress.com It has been shown to inhibit histamine release from rat peritoneal mast cells induced by both antigen-antibody reactions and compound 48/80. selleckchem.commedchemexpress.comselleckchem.com Furthermore, epinastine can inhibit Ca2+ uptake into lung mast cells in sensitized guinea pigs and Ca2+ release from intracellular stores in rat peritoneal mast cells. medchemexpress.comselleckchem.com
Positron emission tomography (PET) studies have confirmed the low brain H1-receptor occupancy of epinastine in humans, with values ranging from 8.2% to 13.2% after a 20 mg oral dose. nih.gov This low central occupancy is consistent with its non-sedative profile. researchgate.netnih.govportico.org
| Receptor | Binding Affinity / Effect | Reference |
| Histamine H1 | High affinity (Ki = 7.8 nM, IC50 = 9.8 nM) | fda.govportico.org |
| Histamine H2 | 400 times lower affinity than for H1 | hpra.iesahpra.org.za |
| α1-adrenergic | Possesses affinity | hpra.iesahpra.org.zadrugs.com |
| α2-adrenergic | Possesses affinity | hpra.iesahpra.org.zadrugs.com |
| 5-HT2 | Possesses affinity | hpra.iesahpra.org.zadrugs.com |
| Muscarinic | Low affinity/no effect | nih.govportico.org |
| Dopaminergic | Low affinity | hpra.iesahpra.org.za |
In Vitro Pharmacological Profiling of this compound Using Functional Assays
The in vitro pharmacological characteristics of epinastine hydrochloride have been extensively studied through various functional assays, revealing its potent and selective antihistaminic properties, as well as its mast cell-stabilizing effects.
Antihistaminic Activity:
Functional assays using isolated guinea pig tissues have been instrumental in demonstrating the H1-receptor antagonist activity of epinastine. In studies on isolated guinea pig ileum, epinastine potently inhibited histamine-induced contractions. Its potency in this assay was found to be significantly greater than other prominent antihistamines, such as terfenadine and astemizole, by factors of 142 and 38, respectively. fda.gov This high affinity for the H1-receptor was further substantiated in receptor binding studies where epinastine showed a higher affinity (IC50 = 9.8 nM) compared to terfenadine (77 nM) and astemizole (15 nM). fda.gov The high selectivity of epinastine for the H1-receptor subtype was confirmed in functional assays using isolated guinea pig atrium, where no histamine H2 antagonistic effect was observed even at concentrations up to 10-μM. fda.gov
Mast Cell Stabilization:
Beyond its direct antihistaminic effects, epinastine demonstrates a significant ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. In vitro, epinastine has been shown to inhibit antigen-induced histamine release from actively sensitized guinea pig lung pieces, with an ID50 value of 75.9 μM. researchgate.net Furthermore, it dose-dependently inhibited histamine release from rat peritoneal mast cells induced by compound 48/80, with an IC30 of 37.1 μM. researchgate.net Epinastine also proved effective in preventing histamine release induced by A23187 or antigen-antibody reactions, with IC30 values of 55.5 μM and 16.0 μM, respectively. researchgate.net This mast cell-stabilizing activity is a key component of its multi-faceted anti-allergic action. drugbank.commdpi.com
Inhibition of Eosinophil Activity:
Research has also explored the effect of epinastine on eosinophils, which are key inflammatory cells in allergic reactions. In vitro studies have shown that epinastine can suppress the production of factors like RANTES, LTC4, and MIP-1α by eosinophils stimulated with stem cell factor (SCF). iiarjournals.org A significant suppression was observed at a concentration of 25.0 ng/ml. iiarjournals.org Additionally, epinastine has been found to modulate eosinophil survival. iiarjournals.org
Interactive Data Table: In Vitro Functional Assay Results for Epinastine Hydrochloride
| Assay System | Inducer | Measured Effect | Potency (IC50/ID50/IC30) |
| Guinea Pig Ileum | Histamine | Inhibition of Contraction | Higher than terfenadine and astemizole |
| Guinea Pig Lung (sensitized) | Antigen | Inhibition of Histamine Release | ID50: 75.9 μM |
| Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition of Histamine Release | IC30: 37.1 μM |
| Rat Peritoneal Mast Cells | A23187 | Inhibition of Histamine Release | IC30: 55.5 μM |
| Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Inhibition of Histamine Release | IC30: 16.0 μM |
| Eosinophils | Stem Cell Factor | Suppression of RANTES, LTC4, MIP-1α | Significant at 25.0 ng/ml |
Dose-Response Relationships of this compound in Pre-clinical Models
Pre-clinical in vivo studies have further elucidated the dose-dependent efficacy of epinastine hydrochloride in various animal models of allergic reactions. These studies have consistently demonstrated potent and dose-dependent inhibitory effects on allergic manifestations.
In studies of passive cutaneous anaphylaxis (PCA) in rats, orally administered epinastine dose-dependently inhibited both homologous and heterologous PCA at doses ranging from 0.5 to 5 mg/kg, with ID50 values of 2.3 mg/kg and 2.94 mg/kg, respectively. researchgate.net This indicates a systemic anti-allergic effect of the compound.
The inhibitory effect of epinastine on histamine-induced skin wheals has also been well-documented. In mice, orally administered epinastine (0.1-3 mg/kg) exhibited potent, dose-dependent inhibition of skin wheals induced by histamine. researchgate.net The onset of this effect was rapid. researchgate.net
Furthermore, the mast cell stabilizing properties of epinastine observed in vitro have been confirmed in ex vivo models. Epinastine dose-dependently inhibited the increase of 45Ca uptake into rat peritoneal mast cells induced by compound 48/80, with an ID50 value of 3.14 mg/kg. researchgate.net
In a guinea pig model of allergic conjunctivitis, epinastine hydrochloride-releasing contact lenses demonstrated prolonged drug release and significantly greater efficacy compared to epinastine hydrochloride eye drops 12 hours after treatment. plos.orgnih.gov The amount of epinastine released was directly proportional to the concentration of the epinastine hydrochloride solution used to prepare the contact lens. plos.orgnih.gov
Interactive Data Table: Dose-Response of Epinastine Hydrochloride in Pre-clinical Models
| Animal Model | Allergic Challenge | Route of Administration | Dose Range | Observed Effect | Potency (ID50) |
| Rat | Homologous Passive Cutaneous Anaphylaxis | Oral | 0.5-5 mg/kg | Inhibition of PCA | 2.3 mg/kg |
| Rat | Heterologous Passive Cutaneous Anaphylaxis | Oral | 0.5-5 mg/kg | Inhibition of PCA | 2.94 mg/kg |
| Mouse | Histamine-induced Skin Wheal | Oral | 0.1-3 mg/kg | Inhibition of Wheal Formation | - |
| Rat | Compound 48/80-induced 45Ca Uptake (ex vivo) | - | - | Inhibition of Calcium Uptake | 3.14 mg/kg |
Molecular Basis of Drug-Drug Interactions Involving this compound
Impact of this compound on Cytochrome P450 Enzyme Activity
A significant aspect of the pharmacological profile of epinastine hydrochloride is its limited metabolism, which in turn minimizes the potential for drug-drug interactions mediated by the cytochrome P450 (CYP450) enzyme system.
Studies have consistently shown that less than 10% of an administered dose of epinastine is metabolized, with the majority of the drug being excreted unchanged. drugbank.comhpra.ie This low level of metabolism indicates that epinastine is not a significant substrate for CYP450 enzymes. jiaci.org Consequently, it does not rely on this major pathway for its elimination, reducing the likelihood of its plasma concentrations being affected by co-administered drugs that induce or inhibit CYP450 enzymes. jiaci.org
Furthermore, epinastine itself does not appear to significantly inhibit or induce the activity of major CYP450 isoforms. jiaci.org This is a crucial characteristic that distinguishes it from some other second-generation antihistamines, which can be subject to clinically relevant interactions with CYP450 inhibitors. jiaci.org The lack of interaction with the liver cytochrome P450 system means that epinastine is not expected to alter the metabolism of other drugs that are substrates for these enzymes. jiaci.org Predictive models also suggest that epinastine is a non-inhibitor of CYP450 1A2 and 2C9, and a non-substrate for CYP450 2C9 and 3A4. drugbank.com While it is predicted to be a substrate for CYP450 2D6, its primary excretion as an unchanged drug minimizes the clinical significance of this interaction. drugbank.com
Interactions of this compound with Drug Transporters (e.g., P-glycoprotein)
The interaction of epinastine hydrochloride with drug transporters, particularly P-glycoprotein (P-gp), is an important consideration in its pharmacokinetic profile. P-glycoprotein is an efflux transporter that plays a critical role in limiting the absorption and distribution of various drugs. tg.org.au
Predictive in silico models suggest that epinastine is not an inhibitor of P-glycoprotein. drugbank.com This is a significant finding, as inhibition of P-gp can lead to increased bioavailability and potential toxicity of co-administered drugs that are P-gp substrates. tg.org.au The lack of P-gp inhibition by epinastine suggests a lower risk of such drug-drug interactions.
The primary route of elimination for epinastine is renal excretion of the unchanged drug, which occurs mainly via active tubular secretion. drugbank.comhpra.iesahpra.org.za This indicates that epinastine is likely a substrate for one or more renal drug transporters. Indeed, in silico predictions suggest that epinastine is an inhibitor of the renal organic cation transporter. drugbank.com This interaction with renal transporters is a key determinant of its clearance from the body.
Advanced Analytical Methodologies for Epinastine Hydrochloride I Research and Quantitation
Chromatographic Techniques for Separation and Quantification of Epinastine (B1215162) Hydrochloride I
Chromatography stands as a cornerstone for the analytical assessment of Epinastine Hydrochloride I, enabling its separation from impurities, degradation products, and complex biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra-HPLC (UHPLC), and specialized chiral chromatography are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC) Methodologies for this compound
HPLC and its advanced counterpart, UHPLC, are the workhorses for the routine analysis and stability testing of this compound. These methods offer high resolution, sensitivity, and reproducibility.
Several reversed-phase HPLC (RP-HPLC) methods have been established for the determination of this compound in bulk drug and pharmaceutical dosage forms. tsijournals.comresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a validated stability-indicating HPLC method utilizes a Kromasil C18 column with a gradient mobile phase of 0.01 M KH2PO4 buffer (pH 5.2) and acetonitrile, with detection at 254 nm. tsijournals.com Another method employs a mobile phase of 0.3% triethylamine (B128534) (pH adjusted to 4.0) and methanol (B129727) (60:40, v/v) on an RP-18 column. nih.gov These methods have been shown to be specific, linear, accurate, precise, and robust, capable of separating this compound from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation. tsijournals.comresearchgate.net
UHPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers enhanced sensitivity and speed, making it particularly suitable for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected in biological fluids. nih.govresearchgate.netnih.govnih.gov A UPLC-MS/MS method for the simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma has been developed and validated. nih.govresearchgate.net This method utilizes a C18 column and a triple-quadrupole mass spectrometer for quantification, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for both analytes. nih.govresearchgate.net The high sensitivity and selectivity of UPLC-MS/MS allow for detailed pharmacokinetic profiling. nih.govresearchgate.netnih.govnih.gov
Table 1: Comparison of HPLC and UPLC Methods for this compound Analysis
| Parameter | HPLC-UV nih.govmdpi.com | UPLC-MS/MS nih.govmdpi.com |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | 0.02 - 1000 ng/mL |
| LLOQ | 1 ng/mL | 0.02 ng/mL |
| Intra-batch Precision (CV%) | < 12.52% | < 12.52% |
| Intra-batch Accuracy | 95.15% - 110.23% | 95.15% - 110.23% |
| Inter-batch Precision (CV%) | < 8.23% | < 8.23% |
| Inter-batch Accuracy | 93.93% - 114.47% | 93.93% - 114.47% |
| Recovery | 91.58% - 94.36% | 95.93% - 97.62% |
Chiral Chromatography for Stereoisomeric Analysis of this compound
Epinastine possesses a chiral center, meaning it can exist as enantiomers. As different stereoisomers can exhibit distinct pharmacological activities, their separation and quantification are critical. numberanalytics.com Chiral chromatography is the definitive technique for this purpose. numberanalytics.com
A validated HPLC method for the separation and determination of epinastine hydrochloride enantiomers has been developed using a Chiralcel® OD-R column. tandfonline.comresearchgate.net This method employs a mobile phase of n-hexane, isopropanol, diethylamine, and trifluoroacetic acid (85:15:0.1:0.1 v/v/v/v) at a flow rate of 1 mL/min with UV detection at 254 nm. tandfonline.comresearchgate.net The method demonstrated good linearity, accuracy, and precision, with a limit of detection and quantification of 20 and 60 μg/mL, respectively, for the enantiomers. tandfonline.comresearchgate.net The use of polysaccharide-based chiral stationary phases (CSPs), like those derived from cellulose (B213188) and amylose, is common for achieving such separations due to their high enantioselectivity. numberanalytics.com
Table 2: Chiral HPLC Method for Epinastine Hydrochloride Enantiomers tandfonline.comresearchgate.net
| Parameter | Value |
|---|---|
| Column | Chiralcel® OD-R (250 x 4.6 mm i.d., 0.5 μm) |
| Mobile Phase | n-hexane: isopropanol: diethylamine: triflouroacetic acid (85: 15: 0.1: 0.1% v/v/v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Linearity (r) | > 0.999 |
| RSD (%) | 1.076 and 0.769 for the enantiomers |
| Accuracy (%) | 99.65 and 99.77 for the enantiomers |
| LOD | 20 μg/mL |
| LOQ | 60 μg/mL |
Gas Chromatography (GC) Applications for this compound and Related Substances
While less common than liquid chromatography for the analysis of non-volatile compounds like this compound, Gas Chromatography (GC) can be employed for the determination of residual solvents in the bulk drug. Headspace GC is a suitable technique for this purpose, ensuring that the final product is free from potentially harmful organic volatile impurities. iajpr.com Chiral GC, utilizing capillary columns with derivatized cyclodextrin (B1172386) stationary phases, is another potential application for the separation of volatile chiral derivatives of epinastine, although this is less frequently reported in the literature compared to chiral HPLC. gcms.cz
Mass Spectrometry (MS) Applications for this compound
Mass spectrometry, particularly when coupled with chromatographic separation techniques (LC-MS), is an indispensable tool for the quantitative analysis and structural elucidation of this compound and its metabolites.
Quantitative Analysis of this compound in Complex Biological Matrices (non-human)
The quantitative determination of this compound in non-human biological matrices, such as rat plasma, is crucial for preclinical pharmacokinetic studies. An early HPLC method was developed for this purpose, involving liquid-liquid extraction with dichloromethane (B109758) under alkaline conditions and UV detection. nih.gov This method demonstrated good linearity in the range of 20-1000 ng/mL. nih.gov
More recent and sensitive methods utilize LC-MS/MS. For instance, a method for determining epinastine in rat plasma was developed using solid-phase extraction and derivatization, followed by HPLC with fluorescence detection. nih.gov However, the most advanced methods employ UPLC-MS/MS, which provides high sensitivity and specificity. researchgate.net These methods often use a C18 column for separation and a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection. nih.govresearchgate.net This approach allows for accurate quantification even at very low concentrations, which is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.
Identification and Structural Elucidation of this compound Metabolites
Understanding the metabolic fate of a drug is a critical aspect of its development. LC-MS/MS is a powerful technique for the identification and structural elucidation of metabolites. lcms.cz While information on a wide range of this compound metabolites is somewhat limited in publicly available literature, one known metabolite is 9,13b-dehydroepinastine. nih.govresearchgate.net
The process of metabolite identification involves comparing the mass spectra of the parent drug with those of potential metabolites found in biological samples. lcms.cz High-resolution mass spectrometry (HRMS), coupled with techniques like ion mobility mass spectrometry, can provide accurate mass measurements and fragmentation patterns, which are essential for proposing and confirming the structures of metabolites. lcms.cz For instance, a UPLC-MS/MS method was used to identify a degradation product of epinastine under alkaline conditions, which involved the opening of the imidazole (B134444) ring to form an amide group. mdpi.com This same principle of analyzing fragmentation patterns is applied to identify metabolites formed in vivo.
Table 3: Identified Metabolite/Degradation Product of this compound
| Compound | Analytical Technique | Key Finding | Reference |
|---|---|---|---|
| 9,13b-Dehydroepinastine | UPLC-MS/MS | Simultaneously quantified with epinastine in plasma. | nih.govresearchgate.net |
| EPI-DP1 (alkaline degradation product) | UPLC-MS/MS | Formation of an amide group through imidazole ring opening. | mdpi.com |
High-Resolution Mass Spectrometry for this compound Characterization
High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC-MS/MS), stands as a cornerstone for the sensitive and selective quantification of Epinastine Hydrochloride in complex biological matrices. This technique is essential for characterizing pharmacokinetic profiles in pre-clinical research.
In developing bioanalytical assays, researchers have successfully established UPLC-MS/MS methods for determining epinastine in human plasma. nih.govresearchgate.net These methods typically employ a triple-quadrupole mass spectrometer operating in positive-ion mode, where epinastine generates a protonated molecular ion [M+H]⁺. nih.govmdpi.com The most abundant fragment ion transition monitored for multiple reaction monitoring (MRM) is m/z 249.8 → 193.1 for epinastine. nih.govmdpi.com This specific transition ensures high selectivity and minimizes interference from plasma constituents. nih.govresearchgate.net
Furthermore, UPLC-MS/MS has proven capable of the simultaneous measurement of epinastine and its primary metabolite, 9,13b-dehydroepinastine, in a single analytical run. researchgate.netnih.gov The developed methods demonstrate excellent linearity over a wide concentration range, often from 0.1 ng/mL to 50 or 100 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. nih.govmdpi.comnih.gov The high sensitivity, with a lower limit of quantification (LLOQ) reaching as low as 0.02 ng/mL, makes it an invaluable tool for detailed pharmacokinetic studies following administration. nih.govresearchgate.net
| Parameter | UPLC-MS/MS Method Details for Epinastine | Reference |
| Instrumentation | Triple-quadrupole mass spectrometer | nih.govresearchgate.net |
| Ionization Mode | Positive-ion mode | nih.govmdpi.com |
| Parent Ion [M+H]⁺ | m/z 249.8 | nih.govmdpi.com |
| Fragment Ion | m/z 193.1 | nih.govmdpi.com |
| Linearity Range | 0.02 - 100 ng/mL | nih.govmdpi.com |
| Correlation (r²) | > 0.99 | mdpi.comnih.gov |
| Application | Simultaneous quantification of epinastine and its metabolite | researchgate.netnih.gov |
Spectroscopic Methods for this compound Characterization in Research
Spectroscopic techniques are fundamental in the multifaceted investigation of Epinastine Hydrochloride, from elucidating its structural features and solid-state characteristics to quantifying its presence and studying its dynamic interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Ligand-Target Interactions
While specific studies detailing the use of Nuclear Magnetic Resonance (NMR) to investigate epinastine's direct interaction with its primary biological target, the H1 receptor, are not extensively published, NMR remains a powerful tool for the foundational structural elucidation of epinastine and its analogues. Techniques like ¹H-NMR and ¹³C-NMR are critical for confirming the chemical structure of newly synthesized related compounds, providing precise information on the chemical environment of each atom within the molecule. nih.gov
In a broader context of pharmaceutical research, advanced NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are standard methods for studying ligand-target interactions. These methods can identify the specific protons of a ligand that are in close contact with a receptor and can determine binding epitopes, offering deep mechanistic insights. Although direct application on epinastine-H1 receptor complexes is not documented in the provided sources, these methodologies represent a key potential avenue for future research into its binding mechanism.
UV-Vis and Fluorescence Spectroscopy for this compound Quantification and Interaction Studies
UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used for both the quantification of Epinastine Hydrochloride and for probing its interactions with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.govresearchgate.net
Studies on the interaction between epinastine and serum albumins have shown that epinastine can quench the intrinsic fluorescence of these proteins, which is primarily due to tryptophan residues. nih.govresearchgate.net The analysis of this quenching effect revealed a static quenching mechanism, indicating the formation of a ground-state complex between epinastine and the albumin. researchgate.netnih.govresearchgate.net Time-resolved fluorescence measurements confirmed this static interaction. nih.gov Researchers determined that the binding involves approximately one binding site on the albumin molecule for one molecule of epinastine. nih.govresearchgate.net Using Förster's theory of non-radiation energy transfer, the average binding distance between the donor (albumin) and the acceptor (epinastine) was calculated to be 4.48 nm for BSA and 4.33 nm for HSA. nih.govresearchgate.net
These spectroscopic studies, which also include circular dichroism (CD), revealed that the binding of epinastine induces conformational changes in the secondary structure of the serum albumin. researchgate.netnih.govresearchgate.net
| Parameter | Value (Interaction with HSA) | Value (Interaction with BSA) | Reference |
| Binding Constant (K) at 298K | 2.72 × 10⁴ M⁻¹ | - | researchgate.net |
| Number of Binding Sites (n) | ~1 | ~1 | nih.govresearchgate.net |
| Quenching Mechanism | Static | Static | nih.govresearchgate.net |
| Binding Distance (r) | 4.33 nm | 4.48 nm | nih.govresearchgate.net |
For quantification, several UV-Vis spectrophotometric methods have been developed. These include difference spectrophotometry, where the absorbance difference of epinastine in acidic and basic solutions is measured (e.g., at 252 nm), and colorimetric methods involving the formation of a colored product with reagents like chloranilic acid, which can be measured at a specific wavelength (e.g., 517 nm). jocpr.comjocpr.com These methods have been validated and show good linearity over specific concentration ranges. jocpr.comjocpr.comresearchgate.net
| Method | Principle | λmax | Linearity Range (µg/mL) | Reference |
| Difference Spectrophotometry | pH-induced difference | 252 nm | 16 - 96 | jocpr.comjocpr.com |
| Colorimetry | Reaction with Chloranilic Acid | 517 nm | 20 - 220 | jocpr.comjocpr.com |
| Extractive Spectrophotometry | Ion-associate with Wool Fast Blue | 590 nm | - | rasayanjournal.co.in |
| Charge Transfer Complex | Reaction with DDQ | 585 nm | 15 - 75 | iosrjournals.org |
Infrared (IR) and Raman Spectroscopy for Solid-State Analysis of this compound
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for the solid-state characterization of Epinastine Hydrochloride, providing critical information on its crystalline form, stability, and molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy has been used to characterize crystalline forms of Epinastine Hydrochloride. A specific crystal form, for instance, exhibits characteristic absorption peaks at wavenumbers such as 3079, 2896, 1666, 1582, 1491, and 733 cm⁻¹. google.com FT-IR is also employed in interaction studies, where changes in the amide I and amide II bands of proteins like serum albumin upon binding with epinastine confirm alterations in the protein's secondary structure. nih.govresearchgate.net
Raman spectroscopy is particularly valuable for analyzing the solid-state properties of active pharmaceutical ingredients (APIs) within final dosage forms without the need for sample preparation. nih.goveuropeanpharmaceuticalreview.com This technique can be used to identify and differentiate between different polymorphic forms of a drug, which can have different physical properties and bioavailability. dntb.gov.ua The general methodology involves analyzing shifts in Raman peaks that correspond to fundamental vibrational modes of the molecule, which are sensitive to the crystalline environment. americanpharmaceuticalreview.com For epinastine, Raman spectroscopy can be applied to monitor for polymorphic conversions or changes in crystallinity during manufacturing and storage, ensuring product quality and consistency. dntb.gov.uaamericanpharmaceuticalreview.com
Electroanalytical Techniques for this compound Detection and Mechanistic Studies
Electroanalytical methods offer a highly sensitive and cost-effective approach for the detection of Epinastine Hydrochloride. Research has demonstrated the fabrication and characterization of a disposable potentiometric ion-selective strip for the determination of epinastine HCl in ophthalmic solutions. researchgate.net This sensor provides a rapid response and is based on the binding of epinastine ions to the electrode surface. The developed electrode showed excellent performance with a wide linear response range from 0.05 to 250 nM and a very low limit of detection of 0.014 nM, highlighting its suitability for trace-level analysis. researchgate.net
In addition to quantification, electrochemical techniques like cyclic voltammetry can be used for mechanistic studies. While not specifically detailed for epinastine, these methods are used in pharmaceutical analysis to investigate the redox properties of molecules and their interaction mechanisms with biological targets by observing changes in electrochemical signals. scirp.org
Development and Validation of Bioanalytical Assays for this compound in Pre-clinical Research
The development and validation of robust bioanalytical assays are critical for pre-clinical research, particularly for pharmacokinetic and toxicokinetic studies. For Epinastine Hydrochloride, both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UPLC-MS/MS methods have been thoroughly developed and validated for its quantification in biological matrices like human plasma. nih.govmdpi.comijsat.org
These methods are validated according to international guidelines (e.g., FDA, ICH), ensuring high standards of accuracy, precision, selectivity, and stability. nih.govisca.me A typical validation process assesses intra- and inter-batch accuracy and precision, extraction recovery, matrix effects, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.gov
For instance, a validated UPLC-MS/MS method showed intra-batch accuracy ranging from 95.15% to 110.23% and inter-batch accuracy from 93.93% to 114.47%. nih.gov The extraction recoveries from human plasma are consistently high, often above 90%. nih.govmdpi.com When compared, UPLC-MS/MS methods offer significantly lower limits of quantification (e.g., 0.02 ng/mL) compared to HPLC-UV methods (e.g., 1 ng/mL), making the mass spectrometry-based technique the preferred choice for studies requiring high sensitivity. nih.govmdpi.com These validated assays serve as essential tools for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Epinastine Hydrochloride. nih.govmdpi.com
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Reference |
| Linearity Range (ng/mL) | 1 - 100 | 0.02 - 100 | nih.govmdpi.com |
| Intra-batch Accuracy (%) | 95.15 - 110.23 | 95.15 - 110.23 | nih.gov |
| Inter-batch Accuracy (%) | 93.93 - 114.47 | 93.93 - 114.47 | nih.gov |
| Intra-batch Precision (CV%) | < 12.52 | < 12.52 | nih.gov |
| Inter-batch Precision (CV%) | < 8.23 | < 8.23 | nih.gov |
| Extraction Recovery (%) | 91.58 - 94.36 | 95.93 - 97.62 | nih.govmdpi.com |
Material Science and Advanced Delivery Concepts for Epinastine Hydrochloride I
Solid-State Properties and Polymorphism of Epinastine (B1215162) Hydrochloride
The investigation of the solid-state properties of an active pharmaceutical ingredient (API) like Epinastine Hydrochloride is fundamental to pharmaceutical development. These properties, which include crystallinity, polymorphism, and the amorphous state, significantly influence the material's physical and chemical stability, as well as its manufacturing and bioavailability characteristics.
Physicochemical Stability of Epinastine Hydrochloride Under Various Environmental Stresses
Understanding the stability of Epinastine Hydrochloride under various stress conditions is crucial for ensuring the quality, efficacy, and shelf-life of the final pharmaceutical product. Stability studies involve subjecting the drug to conditions such as varying pH, light, and heat.
Degradation Kinetics and Mechanisms of Epinastine Hydrochloride in Solution
Studies have been conducted to evaluate the stability of Epinastine Hydrochloride in aqueous solutions across a range of pH values and under light exposure.
pH-Dependent Degradation: In a study that tested the stability of Epinastine Hydrochloride in solutions of five different pH values (1.0, 3.0, 7.0, 10.0, and 13.0) at an elevated temperature of 70°C, epinastine was found to be the most stable compound among the antihistamines tested, with total degradation remaining below 14%. google.comscielo.br The degradation was shown to follow pseudo-first-order kinetics. scielo.br Epinastine demonstrated moderate sensitivity to strongly acidic (pH 1.0) and strongly alkaline (pH 13.0) conditions, while being more stable in the mid-pH range. scielo.br The proposed degradation pathway in alkaline conditions involves the opening of the imidazole (B134444) ring to form an amide group. scielo.br
The table below presents kinetic data from this degradation study. scielo.br
| pH | Degradation (%) | Rate Constant (k) (min⁻¹) | Half-life (t₀.₅) (h) |
| 1.0 (0.1 M HCl) | 13.06 | 1.16 x 10⁻⁴ | 16.72 |
| 3.0 | 4.88 | 0.46 x 10⁻⁴ | 25.08 |
| 7.0 | 3.65 | 0.46 x 10⁻⁴ | 25.08 |
| 10.0 | 4.19 | 0.46 x 10⁻⁴ | 25.08 |
| 13.0 (0.1 M NaOH) | 13.82 | 0.92 x 10⁻⁴ | 12.54 |
Photodegradation: The photostability of Epinastine Hydrochloride has also been investigated. When irradiated with UV/Vis light (300–800 nm) in solutions of different pH values, its degradation also followed pseudo-first-order kinetics. conicet.gov.ar It was found to be relatively stable at pH 7.0 and 10.0, but its photostability was lower at pH 3.0. conicet.gov.ar Even after the maximum dose of light, the total degradation was below 20%. conicet.gov.ar
Kinetic parameters for the photodegradation of Epinastine Hydrochloride are summarized below. conicet.gov.ar
| pH | Degradation (%) | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) |
| 3.0 | 19.50 | 1.24 x 10⁻² | 55.72 |
| 7.0 | 14.50 | 1.01 x 10⁻² | 68.39 |
| 10.0 | 8.00 | 0.64 x 10⁻² | 107.5 |
Solid-State Stability of Epinastine Hydrochloride in Different Conditions
In the solid state, Epinastine Hydrochloride has demonstrated good stability. It has been reported to be photostable in its solid form. google.comconicet.gov.ar Forced degradation studies, where the bulk drug is subjected to stress conditions, are a key part of validating stability-indicating analytical methods. In one such study, Epinastine Hydrochloride exposed to dry heat at 100°C for 12 hours showed no additional degradation peaks, indicating good thermal stability in the solid state. pharmacompass.com The compound is typically stored in tightly closed containers in a dry, cool, and well-ventilated place to maintain its integrity. researchgate.net
The table below summarizes results from a forced degradation study. pharmacompass.com
| Stress Condition | Duration | Observation |
| Acid Hydrolysis (0.1 M HCl) | 12 h at 60°C | One additional peak observed |
| Base Hydrolysis (0.1 M NaOH) | 12 h at 60°C | Two additional peaks observed |
| Oxidative (3% H₂O₂) | 12 h at 60°C | One additional peak observed |
| Dry Heat | 12 h at 100°C | No additional peak observed |
| Photochemical (UV light) | 7 days | One additional peak observed |
Nanotechnology-Based Approaches for Epinastine Hydrochloride I Delivery Research
The application of nanotechnology in drug delivery offers the potential to overcome limitations associated with conventional formulations, such as poor bioavailability and the need for frequent administration. mdpi.com For Epinastine Hydrochloride, a compound used in managing allergic conditions, nanotechnology-based research focuses on creating sophisticated delivery systems that can enhance its therapeutic efficacy by ensuring its release is targeted and sustained. nih.govmdpi.com These systems include various nanocarriers designed to improve drug solubility, protect the molecule from degradation, and control its release profile. mdpi.comijbcp.com
The encapsulation of therapeutic agents within liposomal and polymeric nanoparticles is a well-established strategy in nanomedicine to improve drug delivery. mdpi.comijbcp.com Liposomes, which are vesicles composed of lipid bilayers, and polymeric nanoparticles, made from biodegradable polymers, can carry drug molecules within their core or adsorbed onto their surface. mdpi.com This encapsulation can shield the drug from metabolic processes and control its release at the target site. mdpi.com
Research into nanoparticle-based systems for ophthalmic anti-allergic drugs provides a framework for the potential application to Epinastine Hydrochloride. For instance, studies on other anti-allergic compounds like Ketotifen (B1218977) have utilized polymers such as Eudragit RL 100 to form nanoparticles via a nanoemulsion method. sci-hub.se These formulations demonstrated a controlled release over 24 hours, indicating the potential of such polymers for sustained ocular delivery. sci-hub.se The incorporation of drug-loaded nanoparticles into hydrogel matrices, such as those used in soft contact lenses, is another effective strategy for achieving prolonged drug release. mdpi.com Nanoparticles within the hydrogel act as reservoirs, creating a barrier that slows the diffusion of the drug, allowing for release over several days. mdpi.com
For Epinastine Hydrochloride, a cationic molecule, encapsulation would theoretically be optimized using anionic polymers or lipids, which could enhance loading efficiency through electrostatic interactions. The choice of polymer or lipid composition is critical as it dictates the nanoparticle's size, surface charge, drug-loading capacity, and release kinetics.
Interactive Table: Conceptual Design of Nanoparticles for Epinastine Hydrochloride Encapsulation
Below is a conceptual table illustrating potential nanoparticle formulations for Epinastine Hydrochloride, based on common materials used in ophthalmic drug delivery research.
| Nanocarrier Type | Core Material (Example) | Stabilizer / Surfactant (Example) | Key Feature for Epinastine HCl | Anticipated Release Mechanism |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Polyvinyl Alcohol (PVA) | Biocompatible and biodegradable polymer matrix allows for sustained release. | Bulk erosion and diffusion |
| Polymeric Nanoparticles | Eudragit® RL 100 | Polysorbate 80 | Cationic polymer could modulate interactions and release. sci-hub.se | Diffusion through polymer matrix |
| Liposomes | Dioleoylphosphatidylcholine (DOPC) | Cholesterol | Lipid bilayer structure for encapsulating hydrophilic/lipophilic drugs. | Diffusion across lipid membrane |
| Solid Lipid Nanoparticles | Glyceryl monostearate | Poloxamer 188 | Solid lipid core provides higher stability and controlled release. | Diffusion and lipid matrix degradation |
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site of action, thereby enhancing efficacy and reducing potential off-target effects. ijbcp.com For Epinastine Hydrochloride, targeting strategies are being explored at both the tissue and cellular levels, primarily focused on the ocular surface where allergic reactions occur. nih.gov
Tissue-Level Targeting: The primary tissue target for Epinastine Hydrochloride in the context of allergic conjunctivitis is the conjunctiva. nih.gov Advanced delivery systems are designed to maximize drug residence time and concentration in this tissue.
Drug-Releasing Contact Lenses: Soft contact lenses (SCLs) serve as an effective platform for targeted delivery to the conjunctiva and cornea. nih.gov By loading Epinastine Hydrochloride into SCLs, the device acts as a drug reservoir, releasing the compound directly into the post-lens tear film. ucm.es This method significantly prolongs the contact time of the drug with the ocular surface compared to conventional eye drops, which are cleared rapidly. nih.govucm.es Studies have shown that anionic SCLs can release epinastine for over 12 hours, maintaining high drug levels in the target tissue. nih.gov
Trans-Eyelid Delivery: An alternative approach involves the application of an Epinastine Hydrochloride cream to the eyelid. nih.gov Research has demonstrated that this method allows the drug to penetrate the eyelid skin and distribute to the palpebral conjunctiva. nih.gov This strategy results in a significantly longer retention time in the conjunctiva compared to topical eye drop administration, with drug concentrations peaking at 8 hours and remaining elevated for over 72 hours. nih.gov
Cellular-Level Targeting: The therapeutic action of Epinastine Hydrochloride involves blocking Histamine (B1213489) H1 receptors and stabilizing mast cells to prevent the release of inflammatory mediators. medchemexpress.comnih.gov Cellular-level targeting would involve designing nanocarriers that can specifically interact with these cells. While specific research on ligand-targeted nanoparticles for Epinastine Hydrochloride is an emerging area, the principle involves functionalizing the surface of nanoparticles (e.g., liposomes or polymeric nanoparticles) with ligands that bind to receptors expressed on conjunctival epithelial cells or mast cells. This approach could enhance cellular uptake and intracellular drug concentration, potentially leading to a more potent therapeutic effect at the source of the allergic cascade.
Liposomal and Polymeric Nanoparticles for this compound Encapsulation
Controlled Release Systems for this compound: Design and In Vitro Evaluation
Controlled release systems are engineered to release a drug at a predetermined rate over a specified period. mdpi.com For Epinastine Hydrochloride, research has focused on developing formulations that provide sustained release to the eye, improving therapeutic outcomes for conditions like allergic conjunctivitis. nih.govijpsr.com Key systems that have been designed and evaluated in vitro include pH-triggered in-situ gels and drug-releasing soft contact lenses.
Design and In Vitro Evaluation of pH-Triggered In Situ Gels: One approach to controlled ocular delivery is the use of in situ gelling systems. These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions like pH. ijpsr.com
Design: A study by Shaikh et al. developed an ophthalmic in situ gel for Epinastine Hydrochloride using Carbopol 974 as a pH-triggered polymer and Hydroxypropyl Methylcellulose (HPMC E-50LV) as a release retardant. ijpsr.com The formulation was designed to be a liquid at a formulated pH but to instantly form a viscous gel upon contact with the tear fluid, which has a pH of approximately 7.4. ijpsr.com
In Vitro Evaluation: The formulations were evaluated for their gelling ability in artificial tear fluid and for their in vitro drug release profiles using a cellophane membrane. ijpsr.com The study found that optimized formulations could sustain the release of Epinastine Hydrochloride for up to 12 hours, a significant extension compared to a conventional eye drop formulation which released nearly all of its drug content within 6 hours. ijpsr.com
Interactive Table: In Vitro Release of Epinastine HCl from In Situ Gel vs. Marketed Eye Drops
This table summarizes the comparative in vitro drug release data for a developed in-situ gelling formulation (F7) and a marketed eye drop product, as described in the research by Shaikh et al., 2016. ijpsr.com
| Time (Hours) | Cumulative % Drug Release (Formulation F7) | Cumulative % Drug Release (Marketed Product) |
| 1 | 21.43% | 40.11% |
| 2 | 29.62% | 61.43% |
| 4 | 43.12% | 85.64% |
| 6 | 55.78% | 99.22% |
| 8 | 68.91% | - |
| 10 | 81.44% | - |
| 12 | 96.21% | - |
Design and In Vitro Evaluation of Drug-Releasing Soft Contact Lenses: Soft contact lenses (SCLs) have been extensively studied as a platform for ocular drug delivery. mdpi.comucm.es The design can be modified to control the release of cationic drugs like Epinastine Hydrochloride.
Design: Hisamura et al. developed Epinastine Hydrochloride-releasing SCLs by soaking preformed lenses in a drug solution. nih.gov To modulate the release, lenses with different ionic properties were created: non-ionic, cationic, and anionic. The incorporation of ionic functional groups into the lens polymer allows for electrostatic interactions with the charged drug molecule, thereby influencing drug loading and release. nih.gov
In Vitro Evaluation: The in vitro release of Epinastine Hydrochloride from these lenses was measured in a phosphate-buffered saline solution over 24 hours. nih.gov The results showed that the anionic SCLs provided the most substantial and relatively linear release of the drug. This is attributed to the strong ionic interaction between the anionic lens material and the cationic Epinastine Hydrochloride molecule, which allows for higher drug loading and a more controlled diffusion process. nih.gov The cationic lenses, having the same charge as the drug, showed the lowest release. nih.gov
Interactive Table: In Vitro Cumulative Release of Epinastine HCl from Different Soft Contact Lenses
This table presents the in vitro cumulative release of Epinastine Hydrochloride from non-ionic, cationic, and anionic soft contact lenses over 24 hours, based on data from Hisamura et al., 2019. nih.gov
| Time (Hours) | Cumulative Release from Non-ionic SCL (μg) | Cumulative Release from Cationic SCL (μg) | Cumulative Release from Anionic SCL (μg) |
| 1 | 10.3 | 2.6 | 17.5 |
| 3 | 12.3 | 3.2 | 23.3 |
| 6 | 13.0 | 3.5 | 27.5 |
| 12 | 13.5 | 3.6 | 31.5 |
| 24 | 13.8 | 3.7 | 34.6 |
Computational and in Silico Approaches in Epinastine Hydrochloride I Research and Development
Molecular Docking and Dynamics Simulations of Epinastine (B1215162) Hydrochloride I with Biological Targets
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. In the case of Epinastine, these methods have been crucial in understanding its interaction with its primary target, the histamine (B1213489) H1 receptor (H1R), as well as other receptors for which it shows affinity. drugbank.com
Epinastine is a direct H1-receptor antagonist. drugbank.com Molecular docking studies have helped to visualize and analyze the binding of epinastine to the H1R. These simulations predict the specific amino acid residues within the receptor's binding pocket that interact with the epinastine molecule. For instance, studies have docked H1 antagonists like cyproheptadine (B85728) into H1 receptor models to predict which amino acid residues are involved in the ligand-binding site. researchgate.net The trans-aromatic ring of cyproheptadine was found to be near Phe433, Phe436, and Trp167, while the cis-aromatic ring was near Trp161. researchgate.net Such studies provide a structural basis for the antagonist's activity.
Molecular dynamics simulations further enhance this understanding by introducing flexibility to both the ligand and the receptor, allowing for the observation of conformational changes over time. This provides a more realistic representation of the binding event and can reveal key dynamic interactions that contribute to binding stability. While specific molecular dynamics simulation data for epinastine is not extensively detailed in the provided results, the general methodology is well-established for antihistamines. rsc.org These simulations are critical for confirming the stability of the predicted binding poses from docking studies and for calculating binding free energies, which offer a more accurate prediction of binding affinity.
Beyond the H1 receptor, epinastine also has an affinity for the histamine H2 receptor, and α1-, α2-, and 5-HT2-receptors. drugbank.com Molecular docking and dynamics can also be applied to these targets to understand the structural basis for this broader pharmacology.
| Interacting Residue | Type of Interaction | Reference |
| Asp116 | Ionic Hydrogen Bond | researchgate.net |
| Trp161 | Aromatic | researchgate.net |
| Trp167 | Aromatic | researchgate.net |
| Phe433 | Aromatic | researchgate.net |
| Phe436 | Aromatic | researchgate.net |
| MET 183 | Hydrogen Bonding | rsc.org |
| THR 184 | Hydrogen Bonding | rsc.org |
| ILE 187 | Hydrogen Bonding | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Epinastine Hydrochloride I
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
For antihistamines, including epinastine, QSAR studies have been employed to understand and predict properties like sedative effects. researchgate.net A QSAR model was successfully constructed to discriminate between sedative and non-sedative antihistamines with high accuracy, using lipophilicity (logD) and the mean information content on the distance degree equality (IDDE) as explanatory variables. researchgate.net Epinastine was included in the training set of non-sedative antihistamines for the development of this model. researchgate.net
Another QSAR study focused on the thermodynamic binding properties of antihistamines, revealing that entropy-dependent hydrophobic interactions are more significant for second-generation antihistamines like epinastine. researchgate.net Such models help in designing new antihistamines with improved affinity and safety profiles. QSAR can also be applied to predict other properties, such as the potential for a compound to be oxidized by certain radicals, which can be relevant for its environmental fate or metabolic profile. acs.org
| Descriptor | Property Predicted | Finding | Reference |
| Lipophilicity (logD) | Sedative Properties | Lower lipophilicity correlates with non-sedative properties. | researchgate.net |
| Mean Information Content on the Distance Degree Equality (IDDE) | Sedative Properties | Used in combination with logD to accurately predict sedative potential. | researchgate.net |
| Sum of Degrees, Maximal Electrostatic Potentials, Water-Accessible Surface Area, Hydrogen Binding Acceptor Count | Thermodynamic Binding Properties | Determined enthalpy-entropy compensation in receptor binding. | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Novel this compound Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This "pharmacophore" can then be used as a template in virtual screening to search large chemical databases for new compounds that match the model and are therefore likely to have similar activity.
A pharmacophoric model for H1-antagonists has been developed based on the low-energy conformations of several potent and rigid H1 antagonists, including epinastine. researchgate.netnih.gov This model describes the spatial arrangement of the two aromatic rings and the basic nitrogen atom common to many antihistamines. nih.gov By including an aspartate residue to represent the interaction with the receptor, the model becomes more stereoselective and predictive. nih.gov
Virtual screening campaigns using such pharmacophore models, or based on the structure of the H1 receptor itself, have been successful in identifying novel H1 receptor ligands. nih.gov These computational screens can significantly reduce the time and cost of drug discovery by prioritizing a smaller number of compounds for experimental testing. dovepress.com For instance, a virtual screening of an FDA-approved drug library identified epinastine as a potential inhibitor of CD96, suggesting new therapeutic applications in cancer immunotherapy. researchgate.net
In Silico ADMET Prediction for this compound and its Analogues (Absorption, Distribution, Metabolism, Excretion, Toxicity Prediction)
In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early drug development to identify potential liabilities that could lead to failure in later stages.
For epinastine, in silico models can predict its absorption, distribution, metabolism, excretion, and toxicity profile. Epinastine has a low potential for metabolism, with less than 10% being metabolized and the majority excreted unchanged. drugbank.com Its bioavailability is approximately 40%. drugbank.com Computational tools can be used to predict these parameters for novel analogues of epinastine.
A key property of epinastine is its low penetration of the blood-brain barrier (BBB), which is responsible for its non-sedative nature. researchgate.netmdpi.com In silico models can predict BBB penetration based on physicochemical properties like polarity and cationic charge at physiological pH. mdpi.com Chemoinformatic and ADMET analyses are often conducted in parallel with docking studies to assess the drug-like qualities of promising candidates. researchgate.net For example, studies on other second-generation antihistamines have used computational techniques to compare their ADMET profiles. nih.govresearchgate.net
| ADMET Property | Predicted Outcome for Epinastine | Significance | Reference |
| Blood-Brain Barrier Penetration | Low | Non-sedative effect | researchgate.netmdpi.com |
| Metabolism | Low (<10%) | Primarily excreted unchanged | drugbank.com |
| Bioavailability | ~40% | Moderate oral absorption | drugbank.com |
| Protein Binding | 64% | Influences distribution and availability | drugbank.com |
| Caco-2 Permeability | - (data for other antihistamines available) | Predicts intestinal absorption | nih.govresearchgate.net |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity | researchgate.net |
De Novo Drug Design Utilizing this compound as a Scaffold
De novo drug design involves the creation of novel molecular structures from scratch, often guided by the structure of a biological target. ijpsonline.com The chemical scaffold of epinastine, a dibenzo[b,e]thiepine derivative, can serve as a starting point for designing new compounds. researchgate.net This scaffold-based approach allows for the generation of new molecules that retain the core structure responsible for binding to the target receptor while exploring different side chains to optimize properties like potency, selectivity, and ADMET profile. nih.govarxiv.org
The process typically involves analyzing the binding site of the target receptor to identify favorable locations for functional groups. ijpsonline.com These groups are then connected using a scaffold, such as the dibenzo[b,e]thiepine core of epinastine. ijpsonline.comresearchgate.net Computational tools can then generate and evaluate large numbers of virtual compounds based on this scaffold, predicting their binding affinity and other properties. This approach has been used to design novel inhibitors for various targets by leveraging known drug scaffolds. scispace.com
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to analyze complex datasets and build predictive models. nih.gov In the context of epinastine research, ML can be used to enhance various computational approaches.
For example, ML algorithms can be trained on large datasets of compounds with known activities to develop more accurate QSAR models. researchgate.net These models can then predict the activity of new compounds with greater confidence. In pharmacophore modeling and virtual screening, ML can be used to rank and prioritize hits more effectively.
Pre Clinical Efficacy and Potential Therapeutic Applications of Epinastine Hydrochloride I in Disease Models
In Vitro Disease Models for Epinastine (B1215162) Hydrochloride I Efficacy Evaluation
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the anti-allergic and anti-inflammatory effects of epinastine hydrochloride.
Cellular Models of Inflammatory Responses Modulated by Epinastine Hydrochloride I
Epinastine hydrochloride has been shown to modulate the activity of several key immune cells involved in inflammatory responses.
Mast Cells: In human cord blood-derived mast cells, epinastine hydrochloride (at a concentration of 0.1 μg/ml) inhibits the IgE-induced secretion of histamine (B1213489), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10). caymanchem.com This demonstrates its ability to stabilize mast cells and prevent the release of pro-inflammatory mediators that trigger allergic reactions. caymanchem.comnih.gov
Eosinophils: Eosinophils are crucial effector cells in allergic inflammation. iiarjournals.org Epinastine hydrochloride has been found to suppress eosinophil survival by inhibiting the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) from nasal epithelial cells stimulated with TNF-α. iiarjournals.org A significant decrease in eosinophil survival was observed with epinastine hydrochloride concentrations of 25 ng/ml and higher. iiarjournals.org Furthermore, in eosinophils stimulated with stem cell factor (SCF), epinastine hydrochloride at a concentration of 25 ng/ml significantly suppressed the production of RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), macrophage inflammatory protein-1beta (MIP-1β), and leukotriene C4 (LTC4). iiarjournals.org
T Cells: Interleukin-4 (IL-4) plays a pivotal role in the regulation of immune responses, particularly in allergic diseases. karger.comnih.gov In vitro studies using human peripheral blood CD4+ T cells have shown that epinastine hydrochloride can modulate IL-4-mediated immune responses. karger.comnih.gov At concentrations of 20.0 ng/ml and higher, it significantly suppressed the IL-4-stimulated production of IL-5, IL-6, and IL-13. karger.comnih.gov Interestingly, epinastine hydrochloride at concentrations of 15.0 ng/ml and higher restored the production of interferon-gamma (IFN-γ), which is typically decreased by IL-4 stimulation. karger.comnih.gov This suggests that epinastine hydrochloride can help correct the cytokine imbalance often seen in allergic conditions. karger.comnih.gov Additionally, it has been shown to suppress the production of Thymus and Activation-Regulated Chemokine (TARC) from CD4+ T cells.
Assays for this compound Efficacy in Allergic Reactions in Cell Cultures
The efficacy of epinastine hydrochloride in mitigating allergic reactions at a cellular level has been quantified through various assays. Enzyme-Linked Immunosorbent Assays (ELISAs) have been extensively used to measure the levels of cytokines and other inflammatory mediators in culture supernatants.
| Cell Type | Stimulant | Mediator Measured | Epinastine HCl Concentration | Effect | Reference |
| Human Cord Blood-Derived Mast Cells | IgE | Histamine, TNF-α, IL-10 | 0.1 µg/ml | Inhibition of secretion | caymanchem.com |
| Human Nasal Epithelial Cells | TNF-α | GM-CSF | ≥ 25 ng/ml | Reduced production | iiarjournals.org |
| Human Peripheral Blood CD4+ T Cells | IL-4 | IL-5, IL-6, IL-13 | ≥ 20.0 ng/ml | Suppressed production | karger.comnih.gov |
| Human Peripheral Blood CD4+ T Cells | IL-4 | IFN-γ | ≥ 15.0 ng/ml | Restored production | karger.comnih.gov |
| Mouse Eosinophils | SCF | RANTES, MIP-1β, LTC4 | 25 ng/ml | Suppressed production | iiarjournals.org |
Investigation of this compound in Relevant Animal Models of Disease
The promising results from in vitro studies have been further validated in various animal models of allergic and inflammatory diseases.
Murine Models of Allergic Conjunctivitis and Rhinitis for this compound Evaluation
Epinastine hydrochloride has demonstrated significant efficacy in animal models of allergic conjunctivitis and rhinitis.
Allergic Conjunctivitis: In a mouse model of atopic conjunctivitis, topical administration of epinastine (0.05%) reduced lid edema, tearing, and redness. caymanchem.com It also decreased the number of neutrophils and eosinophils in the lid fornix. caymanchem.com In a rat model of passive anaphylaxis, epinastine hydrochloride inhibited dye leakage into the conjunctiva, a measure of vascular hyperpermeability. caymanchem.com Studies in guinea pig models of histamine- or ovalbumin-induced allergic conjunctivitis showed that epinastine cream strongly inhibited conjunctival vascular permeability in a dose-dependent manner and suppressed clinical symptoms. researchgate.net
Allergic Rhinitis: While direct preclinical models for rhinitis were not detailed in the provided search results, the underlying mechanisms of action, such as mast cell stabilization and inhibition of eosinophil-related inflammation, are highly relevant to the pathophysiology of allergic rhinitis. iiarjournals.orgiiarjournals.org
Animal Models of Ocular Inflammation and Dry Eye Syndromes for this compound Research
The anti-inflammatory properties of epinastine hydrochloride extend to other ocular conditions beyond allergic conjunctivitis.
Ocular Inflammation: In an experimental allergic conjunctivitis model in rats, epinastine was found to be effective in suppressing mast cell-mediated type I allergic reactions. researchgate.net
Dry Eye Syndrome: While not a primary indication, the impact of epinastine on tear volume has been investigated. In a mouse model, topical epinastine did not inhibit tear secretion, which is a beneficial characteristic for patients with allergic conjunctivitis who may also have dry eye disease. nih.gov This is in contrast to some other anti-allergic agents that can reduce tear volume. nih.gov Animal models of dry eye often involve inducing inflammation, for which epinastine's anti-inflammatory properties could be relevant. nih.govfrontiersin.orgmdpi.com For instance, models using benzalkonium chloride (BAK) to induce dry eye demonstrate significant inflammation, a target for epinastine's mechanism. mdpi.com
Exploration of this compound in Other Inflammatory or Immune-Mediated Animal Models
The therapeutic potential of epinastine hydrochloride has been explored in other animal models of inflammation.
Cutaneous Anaphylaxis: In a guinea pig model of passive cutaneous anaphylaxis, epinastine cream significantly inhibited vascular permeability in skin allergic reactions. researchgate.net
Bronchoconstriction: In anesthetized guinea pigs, epinastine inhibited histamine-induced bronchoconstriction. caymanchem.com
Parasite-Induced Inflammation: Interestingly, in a mouse model of Mesocestoides cortii infection, which induces significant eosinophilia and IgE hyperproduction, oral administration of epinastine did not suppress these systemic responses. iiarjournals.org This suggests that the efficacy of epinastine may be more pronounced in localized allergic reactions rather than systemic, parasite-driven immune responses.
The following table summarizes the findings from key in vivo studies:
| Animal Model | Disease/Condition | Key Findings | Reference |
| Mouse | Atopic Conjunctivitis | Reduced lid edema, tearing, redness; decreased neutrophils and eosinophils. | caymanchem.com |
| Rat | Passive Anaphylaxis of the Conjunctiva | Inhibited vascular hyperpermeability. | caymanchem.com |
| Guinea Pig | Allergic Conjunctivitis | Inhibited conjunctival vascular permeability and suppressed clinical symptoms. | researchgate.net |
| Guinea Pig | Passive Cutaneous Anaphylaxis | Inhibited vascular permeability in the skin. | researchgate.net |
| Guinea Pig | Histamine-Induced Bronchoconstriction | Inhibited bronchoconstriction. | caymanchem.com |
| Mouse | Mesocestoides cortii Infection | Did not suppress peripheral blood eosinophilia or IgE hyperproduction. | iiarjournals.org |
| Mouse | Tear Volume Study | Did not inhibit tear secretion. | nih.gov |
Identification and Validation of Pharmacodynamic Biomarkers for this compound in Pre-clinical Settings
In pre-clinical research, pharmacodynamic (PD) biomarkers are crucial for demonstrating that a therapeutic agent reaches its intended target and elicits a biological effect. chdifoundation.org For Epinastine Hydrochloride, pre-clinical studies have utilized a range of biomarkers to validate its antihistaminic and anti-inflammatory activity in various animal models. These biomarkers are direct measures of the compound's physiological and cellular effects, providing essential proof-of-concept before clinical evaluation.
The primary pharmacodynamic activities of epinastine, including H1-receptor antagonism, mast cell stabilization, and modulation of inflammatory cell accumulation, have been quantified using specific, reproducible endpoints. hpra.ienih.gov A key biomarker is the inhibition of histamine-induced physiological responses. For instance, in rat models, the suppression of histamine-induced skin wheals serves as a direct indicator of H1-receptor blockade in the vasculature. portico.org The potency of epinastine in this model was found to be significantly higher than that of other second-generation antihistamines like terfenadine (B1681261) and astemizole (B1665302). portico.org
In models of allergic conjunctivitis, a clinically relevant biomarker is the reduction of conjunctival vascular permeability. researchgate.netnih.gov Studies in animal models of allergic conjunctivitis induce this permeability with histamine, and the degree of inhibition by epinastine provides a quantifiable measure of its efficacy at the target tissue. nih.gov Furthermore, the modulation of inflammatory cell accumulation in ocular tissues following an allergic challenge is another validated biomarker for epinastine's activity. hpra.ie
These biomarkers are vital for establishing the dose-response relationship and the duration of action in pre-clinical settings. For example, significant inhibitory effects on intradermal histamine injections in human volunteers (a translational model) were observed 24 hours after administration, confirming a long duration of action. portico.org The following table summarizes key pharmacodynamic biomarkers identified and validated for Epinastine Hydrochloride in pre-clinical models.
| Pharmacodynamic Biomarker | Model System | Measured Effect | Mechanism Indicated |
| Inhibition of Skin Wheal | Rat (Histamine-induced) | Reduction in the surface area of skin wheal. portico.org | H1-Receptor Antagonism |
| Inhibition of Vascular Permeability | Guinea Pig (Histamine-induced conjunctivitis) | Reduced extravasation of dye (e.g., Evans Blue) in conjunctival tissue. researchgate.netplos.org | H1-Receptor Antagonism, Anti-inflammatory |
| Suppression of Bronchoconstriction | Guinea Pig (Histamine or Allergen-induced) | Inhibition of increased airway resistance. portico.org | H1-Receptor Antagonism, Mast Cell Stabilization |
| Inhibition of Inflammatory Cell Accumulation | Animal Models (Allergen Challenge) | Reduced count of inflammatory cells in ocular tissue. hpra.ie | Anti-inflammatory, Mast Cell Stabilization |
| Inhibition of Acetylcholine (B1216132) Release | Canine Tracheal Smooth Muscle (in vitro) | Suppression of muscle contraction evoked by electrical field stimulation. nih.gov | Prejunctional inhibition of neurotransmitter release |
Mechanism-Based Efficacy Studies of this compound in Model Systems
The therapeutic efficacy of Epinastine Hydrochloride has been extensively studied in pre-clinical models that elucidate its multifaceted mechanism of action. drugbank.com These studies demonstrate how its ability to act as a direct H1-receptor antagonist, a mast cell stabilizer, and an inhibitor of pro-inflammatory mediator release translates into tangible anti-allergic effects. drugbank.comnih.gov
In guinea pig models, epinastine has shown potent, dose-dependent inhibition of bronchospasm induced by either histamine or platelet-activating factor (PAF). portico.org When challenged with PAF, epinastine demonstrated an ID50 value of 0.037 mg/kg, which was approximately five times more potent than the comparator antihistamine, ketotifen (B1218977). portico.org This suggests an anti-allergic activity that may extend beyond simple H1-receptor antagonism. portico.org Similarly, its efficacy against allergen-induced bronchoconstriction in conscious guinea pigs further supports its role as a mast cell stabilizer, preventing the release of spasmogens. portico.orgresearchgate.net
Further mechanism-based studies have been conducted using isolated tissues. In experiments with isolated guinea pig ileum, epinastine potently inhibited histamine-induced contractions, confirming its high affinity for the H1 receptor. portico.org Its potency in this in vitro model was superior to that of astemizole and terfenadine. portico.org
A distinct mechanism was explored in canine tracheal smooth muscle preparations. In this model, epinastine significantly suppressed muscle contractions evoked by electrical field stimulation but did not affect contractions caused by the direct application of acetylcholine. nih.gov This indicates that epinastine has a prejunctional inhibitory effect, likely by inhibiting the release of acetylcholine from vagal nerve terminals, which is a mechanism not typically associated with antihistamines. nih.gov This specific effect points to its potential utility in conditions involving cholinergic pathways, such as asthma. nih.gov
The following table presents data from mechanism-based efficacy studies, highlighting the potency of Epinastine Hydrochloride in various pre-clinical model systems.
| Model System | Challenge Agent | Efficacy Endpoint | Measured Potency (ID50/ED50) |
| PAF-induced Bronchospasm | Platelet-Activating Factor (PAF) | Inhibition of increased airway resistance. portico.org | 0.037 mg/kg (i.v.) portico.org |
| Histamine-induced Skin Wheal | Histamine | Inhibition of skin wheal formation. portico.org | 0.007 mg/kg (i.v.) portico.org |
| Allergen-induced Bronchospasm | Allergen | Inhibition of bronchospasm. researchgate.net | 334 µg/kg (p.o.) researchgate.net |
| Histamine-induced Ileum Contraction | Histamine | Inhibition of smooth muscle contraction. portico.org | pA2 value: 8.82 portico.org |
Synergistic and Antagonistic Effects of this compound with Other Compounds in Pre-clinical Models
The investigation of synergistic and antagonistic effects of Epinastine Hydrochloride with other compounds in pre-clinical models provides insight into rational therapeutic combinations and potential mechanisms of interaction. While dedicated studies on synergistic combinations involving epinastine are not extensively reported, existing pre-clinical research offers valuable information on its interactions.
A notable study investigated the interaction of epinastine with calcium channel blockers in canine tracheal smooth muscle. nih.gov The prejunctional inhibitory effect of epinastine on acetylcholine release was abolished in the presence of ω-conotoxin, an N-type Ca2+ channel blocker. nih.gov However, the L-type Ca2+ channel blocker nicardipine (B1678738) did not alter epinastine's inhibitory effect. nih.gov This demonstrates a specific antagonistic interaction at the mechanistic level, suggesting that epinastine's effect on cholinergic nerve terminals is mediated by N-type calcium channels. nih.gov This finding is critical for understanding how co-administration with certain cardiovascular or neurological drugs might impact its respiratory effects.
While not a direct study of synergy, comparative potency studies highlight epinastine's robust activity relative to other compounds. In models of PAF-induced bronchospasm, epinastine was found to be five times more potent than ketotifen. portico.org In inhibiting histamine-induced skin wheals, its potency was markedly stronger than both terfenadine and astemizole. portico.org These findings, while not demonstrating synergy, establish a high baseline of efficacy against which combination therapies could be evaluated.
The potential for synergistic effects can be inferred from combining drugs with complementary mechanisms of action. For example, the combination of an H1-receptor antagonist with a leukotriene receptor antagonist is a common strategy for allergic diseases. epo.org A pre-clinical study on a combination of montelukast (B128269) (a leukotriene antagonist) and ketotifen (an H1 inverse agonist) demonstrated a significant synergistic therapeutic effect in treating bronchoconstriction. epo.org Given that epinastine possesses both potent H1-antagonist and mast cell stabilizing properties, it is plausible that its combination with a leukotriene antagonist could also produce synergistic effects, though specific pre-clinical data for this combination is needed.
The following table summarizes the known interactions of Epinastine Hydrochloride in pre-clinical models.
| Interacting Compound(s) | Model System | Observed Effect | Type of Interaction |
| ω-Conotoxin (N-type Ca2+ channel blocker) | Canine Tracheal Smooth Muscle | Abolished the prejunctional inhibitory effect of epinastine on acetylcholine release. nih.gov | Antagonistic |
| Nicardipine (L-type Ca2+ channel blocker) | Canine Tracheal Smooth Muscle | No alteration of epinastine's inhibitory effect. nih.gov | No Interaction |
| Ketotifen, Terfenadine, Astemizole | Various (e.g., Bronchospasm, Skin Wheal) | Epinastine showed significantly higher potency. portico.org | Comparative Efficacy (Not a direct interaction) |
Regulatory Science and Intellectual Property Aspects of Epinastine Hydrochloride I Research
Pre-clinical Data Generation and Submission Requirements for Investigational Compounds like Epinastine (B1215162) Hydrochloride I
Before an investigational compound such as Epinastine Hydrochloride can be tested in humans, a comprehensive dossier of pre-clinical data must be generated and submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). fda.gov The primary goal of this stage is to determine if the product is reasonably safe for initial human trials and exhibits pharmacological activity that justifies further development. fda.gov This process is formalized through the submission of an Investigational New Drug (IND) application. fda.gov
The IND application is structured into three main areas:
Animal Pharmacology and Toxicology Studies: This section requires extensive pre-clinical data to assess the compound's safety. fda.gov These studies are designed to identify potential risks to humans and are conducted on various animal models to understand the drug's effects. biopharmaservices.comnih.gov The data helps in determining a safe starting dose for Phase I clinical trials and identifies specific parameters to monitor in human subjects. biopharmaservices.comnih.gov Key studies evaluate the compound's potential to cause genetic alterations (mutagenicity) or fetal malformations (teratogenicity). nih.gov If there has been any prior human experience with the drug, often from use in other countries, that information must also be included. fda.gov
Manufacturing Information: Known as Chemistry, Manufacturing, and Controls (CMC), this part of the submission details the composition, manufacturer, stability, and controls used in producing the drug substance and the final drug product. fda.govnih.gov The information must be sufficient to ensure that the sponsor can consistently produce and supply batches of the drug with reproducible quality and purity. fda.govnih.gov For early-phase studies, this includes a description of the drug substance's physical and chemical characteristics and evidence supporting its proposed chemical structure. fda.gov
Clinical Protocols and Investigator Information: While focused on the proposed human trials, this section is informed by pre-clinical findings. It contains detailed protocols for the initial clinical studies to ensure that trial participants are not exposed to unnecessary risks. fda.gov
The data from these pre-clinical studies are crucial for the regulatory decision to allow human trials to commence. nih.gov
| Required Pre-clinical Data for IND Submission | Description | Source |
| Animal Pharmacology | Description of pharmacologic effects, mechanism(s) of action in animals, and data on absorption, distribution, metabolism, and excretion. | fda.gov |
| Toxicology Studies | Acute, sub-acute, and chronic toxicity studies in animals to assess the safety profile of the compound. | fda.govbiopharmaservices.com |
| CMC Data | Information on the drug substance's characteristics, manufacturing process, and stability to ensure consistent production. | fda.govnih.gov |
| Previous Human Experience | A summary of any known human experience with the drug, if available. | fda.govfda.gov |
Analytical Method Validation Standards and Good Laboratory Practice (GLP) in Epinastine Hydrochloride I Research
The reliability and integrity of pre-clinical data are paramount, and this is ensured through adherence to strict quality standards. Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. biobide.comsafetyculture.com
GLP principles, as defined by the Organisation for Economic Co-operation and Development (OECD), apply to the non-clinical safety testing of pharmaceuticals, pesticides, cosmetics, and other chemicals. biobide.com They govern the entire process of a study, from planning and performance to monitoring, recording, reporting, and archiving. biobide.comsafetyculture.com Adherence to GLP ensures that the data submitted to regulatory bodies is trustworthy and accurate, forming the foundation for safety assessments. gxpcellators.comcfpie.com The scope of GLP is specifically the non-clinical testing phase, as distinguished from Good Manufacturing Practice (GMP), which applies to the drug manufacturing process. safetyculture.com
A critical component of GLP-compliant research is the validation of analytical methods. For a compound like Epinastine Hydrochloride, analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be validated to ensure they are suitable for their intended purpose. banglajol.inforesearchgate.net Method validation is performed according to guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). gxpcellators.combanglajol.infojocpr.com
Research on Epinastine Hydrochloride has described the validation of several analytical methods, including HPLC and spectrophotometry. jocpr.comjocpr.com These validation studies establish the method's performance characteristics. banglajol.info
Key parameters for analytical method validation include:
Accuracy: The closeness of test results to the true value. For Epinastine Hydrochloride, this has been determined by calculating the percentage recovery of a known amount of the compound added to a sample. banglajol.inforesearchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jocpr.comjocpr.com
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. banglajol.info
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. jocpr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. banglajol.inforesearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. banglajol.inforesearchgate.net
| Validation Parameter | Typical Finding for Epinastine Hydrochloride HPLC Methods | Source |
| Linearity Range | 2-200 µg/ml | researchgate.net |
| Accuracy (% Recovery) | 99.05% - 100.50% | researchgate.net |
| Retention Time | ~3.5 min | researchgate.net |
| Detection Wavelength | 220 nm or 262 nm | researchgate.netjocpr.com |
| Mobile Phase Example | Acetonitrile and aqueous buffer mixture | researchgate.netjocpr.com |
Patent Landscape Analysis and Freedom-to-Operate for this compound Synthesis and Non-Clinical Applications
The intellectual property (IP) landscape for a pharmaceutical compound is often complex. For Epinastine Hydrochloride, the patent landscape includes patents covering the synthesis process, specific crystalline forms, and formulations. igbamedicines.orggoogle.comjustia.com For instance, one patented process describes the preparation of Epinastine Hydrochloride by reacting the free epinastine base with hydrochloric acid in a specific solvent system like dimethyl formamide (B127407) or a water-based process to obtain a high-melting crystal modification. justia.comnih.gov
A thorough patent landscape analysis is a critical early step in any research project. It helps to identify existing patents that may cover the synthesis methods, intermediates, or non-clinical uses of Epinastine Hydrochloride. Such an analysis can reveal "patent thickets," where multiple, overlapping patents are filed by one or more entities to block competitors. igbamedicines.org This strategy has been observed for various drugs, where companies file for patents on molecules, formulations, and methods of use to extend market exclusivity. igbamedicines.org
Before initiating research, particularly on a new synthesis route or a novel non-clinical application, conducting a Freedom-to-Operate (FTO) analysis is essential. An FTO analysis determines whether a proposed activity, such as manufacturing or using the compound for research, would infringe on the valid patent rights of others. This helps organizations avoid costly litigation and ensures that their research and development efforts are not ultimately blocked. ijsr.net If blocking patents exist, a company might need to license the technology, design a non-infringing process, or challenge the validity of the existing patent.
Strategies for Intellectual Property Protection for this compound-Related Discoveries
Protecting intellectual property is a cornerstone of pharmaceutical innovation, as it provides the incentive for the significant investment required in research and development. maplevalleyrx.comabounaja.com For discoveries related to Epinastine Hydrochloride, several IP protection strategies can be employed.
Patents: Patents are the most robust form of protection for pharmaceutical inventions. maplevalleyrx.comsuncareformulations.com They grant exclusive rights for a limited period, preventing others from making, using, or selling the invention. techtarget.com For Epinastine Hydrochloride-related discoveries, different types of patents can be pursued:
Compound Patents: If a novel derivative or polymorph of Epinastine Hydrochloride is discovered, it could be eligible for a new compound patent, which is the strongest form of protection. suncareformulations.com
Process Patents: A new, non-obvious, and useful method for synthesizing Epinastine Hydrochloride can be patented. suncareformulations.com This can provide a competitive advantage even if the compound itself is off-patent.
Formulation Patents: New formulations that might improve stability, or offer other advantages for non-clinical research applications can be protected. suncareformulations.com
Use Patents: Discovering a new, non-clinical use or a novel research application for Epinastine Hydrochloride could be patentable as a "method of use." suncareformulations.com
Trademarks: While patents protect the invention, trademarks protect brand identity. techtarget.com If a new Epinastine Hydrochloride-based research product were to be commercialized, a unique trademark would be vital for brand recognition. maplevalleyrx.com
Trade Secrets: Certain information, such as a highly efficient but unpatentable manufacturing process or specific research protocols, can be protected as a trade secret. abounaja.com This involves taking active measures to keep the information confidential.
Patent Portfolio Management: A strategic approach involves building a diverse patent portfolio covering various aspects of the technology. maplevalleyrx.com This can include filing patents in key international markets and using international agreements like the Patent Cooperation Treaty (PCT) to streamline the application process in multiple countries. ijsr.net Licensing agreements can also be used to generate revenue and foster collaborations. maplevalleyrx.com
| Type of Intellectual Property | Application to Epinastine Hydrochloride Research | Source |
| Compound Patent | Protection for a novel derivative or crystalline form of Epinastine. | suncareformulations.com |
| Process Patent | Protection for a new, inventive synthesis route for Epinastine Hydrochloride. | google.comsuncareformulations.com |
| Formulation Patent | Protection for a novel formulation for research or non-clinical use. | suncareformulations.com |
| Use Patent | Protection for a newly discovered non-clinical application or research method. | suncareformulations.com |
| Trademark | Brand name for a potential commercial research product. | maplevalleyrx.comtechtarget.com |
| Trade Secret | Confidential manufacturing techniques or research protocols. | abounaja.com |
Future Perspectives and Emerging Research Avenues for Epinastine Hydrochloride I
Addressing Current Challenges and Limitations in Epinastine (B1215162) Hydrochloride I Research
Despite its efficacy, research on epinastine hydrochloride faces several challenges. A primary limitation is the low maximum plasma concentration (Cmax) of 10–20 ng/mL, which necessitates highly sensitive and accurate assay methods to obtain definitive pharmacokinetic results. mdpi.com The development of improved analytical techniques, such as UPLC-MS/MS, is crucial to complement existing HPLC-UV methods and provide more precise pharmacokinetic data. mdpi.com
Another challenge lies in its formulation. While effective, the bitter taste of epinastine hydrochloride can affect patient compliance, particularly in pediatric populations. jst.go.jp Research into taste-masking technologies, such as the development of gummy drug formulations with organoleptic masking, is a promising avenue to improve palatability. jst.go.jp Furthermore, while ophthalmic solutions are common, they can have low bioavailability and require frequent administration. nih.gov Novel delivery systems, like topical eyelid creams and drug-releasing contact lenses, are being investigated to provide sustained therapeutic effects and improve patient adherence. nih.govnih.gov
Opportunities for Chemical Modification and Rational Design of Epinastine Hydrochloride I Analogues
The chemical structure of epinastine hydrochloride, a dibenzo[b,e]azepine derivative, presents opportunities for modification to enhance its therapeutic properties. nih.gov Rational drug design and molecular modeling can be employed to create analogues with improved efficacy, selectivity, and pharmacokinetic profiles.
One approach involves creating hybrid compounds. For instance, a novel compound, N-(9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-yl)-2-hydroxybenzamide (DDIAHB), was developed by combining epinastine with salicylic (B10762653) acid. usp.brscielo.br This molecular association aims to leverage the anti-inflammatory properties of salicylic acid to potentially create a more potent analgesic and anti-inflammatory agent. scielo.br Studies on such hybrids have shown potential in inhibiting nitric oxide production, a key mediator in inflammation. usp.br
Further research into structure-activity relationships can guide the synthesis of new analogues. By modifying specific functional groups on the epinastine molecule, it may be possible to enhance its binding affinity for histamine (B1213489) H1 receptors or modulate its activity at other receptors like the H2, α1, α2, and 5-HT2 receptors, for which it also has some affinity. drugbank.com The goal of these modifications would be to increase therapeutic efficacy while minimizing potential off-target effects.
| Research Area | Objective | Example/Approach | Potential Outcome |
| Hybrid Compounds | To combine the therapeutic effects of epinastine with another active molecule. | Synthesis of DDIAHB (epinastine + salicylic acid). usp.brscielo.br | Enhanced anti-inflammatory and analgesic properties. |
| Structure-Activity Relationship (SAR) Studies | To identify key structural features for optimal activity and selectivity. | Modification of the dibenzo[b,e]azepine core or the imidazole (B134444) ring. | Analogues with improved receptor binding affinity and reduced off-target effects. |
| Formulation Chemistry | To improve drug delivery and patient compliance. | Development of prodrugs that are converted to epinastine in vivo. | Enhanced bioavailability and targeted delivery. |
Integration of Multi-Omics and Systems Biology Approaches in this compound Studies
The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic perspective on the biological effects of epinastine hydrochloride. nih.govmdpi.com A systems biology approach, which analyzes the complex interactions within biological systems, can elucidate the broader mechanisms of action of epinastine beyond its known antihistaminic and mast cell-stabilizing effects. nih.govresearchgate.net
By applying these approaches, researchers can:
Identify novel biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to epinastine therapy, paving the way for personalized medicine. frontiersin.org
Uncover new mechanisms of action: Analyzing changes in gene expression, protein levels, and metabolic pathways following epinastine administration can reveal previously unknown therapeutic effects. mdpi.com For example, understanding how epinastine influences cytokine networks, such as its inhibitory effect on IL-4, IL-8, and IL-31, can provide deeper insights into its anti-inflammatory properties. scielo.br
Model drug interactions: Systems biology models can predict potential drug-drug interactions and help to understand the systemic effects of epinastine. frontiersin.org
The successful application of multi-omics strategies requires careful experimental design to minimize confounding factors and the development of sophisticated computational tools for data integration and analysis. nih.govfrontiersin.org
Exploring Novel Therapeutic Targets and Repurposing Potential for this compound (Research Concepts)
While primarily used for allergic conditions, the pharmacological profile of epinastine suggests potential for repurposing in other therapeutic areas. nih.gov Its ability to modulate various biological pathways beyond histamine antagonism opens up new research avenues. researchgate.net
Potential research concepts for repurposing include:
Chronic Inflammatory Skin Diseases: Given its efficacy in chronic urticaria and psoriasis vulgaris in some countries, further investigation into its role in other inflammatory dermatoses is warranted. nih.gov Its inhibitory effects on inflammatory mediators could be beneficial in conditions like atopic dermatitis.
Neuropathic Pain: Research on epinastine-derived compounds like DDIAHB has shown antinociceptive effects in models of neuropathic pain. usp.br This suggests that epinastine or its analogues could be explored as potential treatments for chronic pain conditions.
Gastrointestinal Disorders: Epinastine's affinity for H2 receptors, although lower than for H1 receptors, could be explored in the context of gastrointestinal conditions where histamine plays a role. drugbank.com
The process of drug repurposing can be accelerated by screening FDA-approved drugs against new targets, a strategy that has proven successful for identifying novel therapeutics for various diseases. asm.org
Impact of Advanced Technologies (e.g., CRISPR, Organ-on-Chip) on this compound Research
Advanced technologies are poised to revolutionize the study of epinastine hydrochloride, from fundamental mechanism-of-action studies to preclinical testing.
CRISPR-Cas Technology: This powerful gene-editing tool can be used to precisely modify genes in cellular and animal models to study the specific role of various receptors and signaling pathways in the action of epinastine. mdpi.comfrontiersin.org For example, CRISPR could be used to knock out the histamine H1 receptor to confirm its primary role in the drug's efficacy or to investigate the function of other receptors it binds to. drugbank.com CRISPR can also be used for epigenome editing to study how epinastine might influence gene expression without altering the DNA sequence. frontiersin.org
Organ-on-a-Chip (OOC) Technology: OOC platforms, which are microfluidic devices containing living cells that mimic the structure and function of human organs, offer a more physiologically relevant way to study drug effects compared to traditional cell cultures. hcltech.comnih.govfrontiersin.org An "eye-on-a-chip" model could be used to study the efficacy and safety of new epinastine formulations for allergic conjunctivitis in a human-like environment. frontiersin.org Liver-on-a-chip models could provide more accurate data on epinastine metabolism and potential hepatotoxicity. frontiersin.org The integration of AI and machine learning with OOC data can further enhance predictive modeling and accelerate drug development. hcltech.com
| Technology | Application in Epinastine Research | Potential Impact |
| CRISPR-Cas | Target validation, mechanistic studies, creating disease models. mdpi.comfrontiersin.org | Precise understanding of molecular targets and pathways, development of more targeted therapies. |
| Organ-on-a-Chip | Preclinical efficacy and safety testing, pharmacokinetic modeling. hcltech.comnih.gov | More accurate prediction of human responses, reduction in animal testing, personalized medicine applications. |
Ethical Considerations and Responsible Conduct of Research in this compound Investigations
As research into epinastine hydrochloride advances, it is imperative to adhere to strict ethical guidelines, particularly when involving human subjects. salud.gob.mx Key ethical considerations include:
Informed Consent: Ensuring that all participants in clinical trials are fully informed about the study's purpose, procedures, potential risks, and benefits is paramount. kce.fgov.be For studies involving children, obtaining informed consent from parents or legal guardians and assent from the child, when appropriate, is a critical requirement. europa.eufda.gov
Risk-Benefit Ratio: The potential risks to research participants must be carefully weighed against the potential benefits of the research. kce.fgov.be This is especially important in pediatric research, where children are considered a vulnerable population. europa.eu
Scientific Necessity: Research involving children should only be conducted if the knowledge sought is essential and cannot be obtained through studies in adults. fda.gov
Independent Review: All research protocols should be reviewed and approved by an independent ethics committee or institutional review board to ensure the protection of research participants. salud.gob.mxkce.fgov.be
The responsible conduct of research also extends to the transparent reporting of findings, including both positive and negative results, to ensure the integrity of the scientific literature and to inform future research and clinical practice.
Q & A
Q. What are the recommended methods for preparing stable stock solutions of Epinastine Hydrochloride in laboratory settings?
Epinastine Hydrochloride is typically provided as a crystalline solid. To prepare stock solutions:
- Dissolve in organic solvents such as ethanol, DMSO, or dimethylformamide (30 mg/mL solubility) under inert gas displacement to prevent oxidation .
- For biological assays, further dilute stock solutions into aqueous buffers (e.g., PBS pH 7.2) to achieve ≤1% organic solvent content, minimizing physiological interference. Direct dissolution in PBS yields ~10 mg/mL solubility, but aqueous solutions should be used within 24 hours to avoid degradation .
Q. How can researchers validate the specificity of Epinastine Hydrochloride as a histamine H1 receptor antagonist in experimental models?
- Use competitive binding assays with radiolabeled H1 ligands (e.g., [³H]-pyrilamine) in tissue membranes (e.g., guinea pig cerebellum or lung). Calculate inhibition constants (Ki) via displacement curves, ensuring values align with established ranges (e.g., Ki = 1.41–1.62 nM in guinea pig tissues) .
- Test cross-reactivity with H2, 5-HT2, and α-adrenergic receptors using selective agonists/antagonists to confirm selectivity .
Q. What storage conditions are critical for maintaining Epinastine Hydrochloride stability?
- Store crystalline solids at -20°C, with stability ≥4 years. Avoid prolonged storage of aqueous solutions, which degrade within days. Monitor for discoloration or precipitation as signs of instability .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate Epinastine Hydrochloride’s anti-allergic efficacy?
- Guinea Pig Bronchoconstriction Model : Administer aerosolized histamine and measure bronchial resistance changes. Epinastine’s ID50 for inhibition is ~0.1 mg/kg (intravenous) .
- Rat Conjunctival Permeability Model : Induce passive cutaneous anaphylaxis and quantify dye leakage. Oral Epinastine (ID50 = 9.7 mg/kg) reduces vascular permeability .
- Include vehicle controls and dose-response curves to validate efficacy thresholds.
Q. How can contradictory data on Epinastine’s potency across studies be resolved?
- Compare assay conditions (e.g., tissue source, receptor density, solvent concentrations). For example, IC50 variations may arise from differences in CBMC (cord blood-derived mast cells) vs. tissue-specific mast cell responses .
- Conduct meta-analyses with standardized protocols (e.g., USP guidelines for ligand-binding assays) and statistical power analysis to identify confounding variables .
Q. What analytical methods ensure Epinastine Hydrochloride purity and quantification in pharmaceutical research?
- HPLC-UV : Use C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0). Validate methods per USP standards, ensuring resolution from related compounds (e.g., degradation products) .
- Water Content Analysis : Employ Karl Fischer titration to meet USP limits (<0.5% w/w) .
Q. What steps mitigate organic solvent interference in Epinastine Hydrochloride bioassays?
- Use lyophilized Epinastine reconstituted directly in buffers for solvent-free studies.
- For stock solutions, quantify residual solvents via gas chromatography and adjust dilutions to maintain ≤0.1% v/v in final assays .
Q. How should researchers address Epinastine’s stability challenges in long-term pharmacological studies?
- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to model degradation pathways. Monitor via HPLC for byproducts like oxidized analogs .
- Prefer lyophilized formulations over aqueous solutions for multi-dose experiments.
Methodological Reporting Standards
Q. What documentation is essential for replicating Epinastine Hydrochloride studies in peer-reviewed journals?
- Experimental Section : Detail solvent preparation, animal model protocols (e.g., anesthesia, histamine challenge doses), and statistical methods (e.g., ANOVA for dose-response data).
- Supporting Information : Include raw binding curves, chromatograms, and stability data. Follow Beilstein Journal guidelines for compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
